[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Description
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Properties
CAS No. |
95710-69-3 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H14O3/c1-11(13-6-7-14-11)10-5-3-2-4-9(10)8-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
FJKQWHXKFCLFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC=C2CO |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Dynamics and Synthetic Utility of[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Introduction to the Bifunctional Scaffold
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol (PubChem CID 13415044) is a highly versatile, bifunctional organic intermediate. Structurally, it comprises a benzylic primary alcohol and an ortho-substituted cyclic ketal (a 1,3-dioxolane protecting an acetyl group). This specific arrangement is not merely a structural curiosity; it is a strategic design utilized in complex drug development and natural product synthesis. Native 2-acetylbenzyl alcohol undergoes spontaneous intramolecular cyclization to form a cyclic hemiacetal (1-hydroxy-1-methyl-1,3-dihydroisobenzofuran). By masking the ketone as a 1,3-dioxolane, the molecule is locked in an open conformation, granting researchers unrestricted access to modify the primary alcohol.
Physicochemical Profiling
Understanding the physicochemical parameters of this molecule is critical for predicting its phase behavior, reactivity, and stability during multi-step synthetic workflows.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Molecular Formula | C11H14O3 | Defines the stoichiometric baseline for synthetic scaling . |
| Molecular Weight | 194.23 g/mol | Facilitates accurate mass-to-mole conversions . |
| pKa (Benzyl Alcohol) | ~15.4 | Weaker H-bond donor than phenol (pKa ~10.0); requires strong bases (e.g., NaH) for complete alkoxide formation . |
| LogP (Estimated) | 1.8 - 2.2 | Moderate lipophilicity; highly soluble in ethereal solvents (THF, Et2O) and halogenated organics. |
| Acetal Stability | pH > 7 | The 1,3-dioxolane ring is highly stable to nucleophiles, organometallics, and basic conditions . |
| Acetal Lability | pH < 5 | Rapidly undergoes acid-catalyzed hydrolysis to yield the parent ketone . |
The Dichotomy of Reactivity: Causality in Experimental Design
The core value of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol lies in its orthogonal reactivity. The benzylic alcohol can be subjected to oxidation, halogenation, or etherification, provided the reaction conditions do not breach the stability threshold of the 1,3-dioxolane.
Causality of pH Control: The pKa of the benzylic alcohol (~15.4) dictates that its deprotonation requires strong bases . Fortunately, the 1,3-dioxolane is completely inert to strong bases (like NaH or KOtBu), allowing for seamless etherification. Conversely, if the alcohol is to be oxidized to an aldehyde (e.g., using Dess-Martin Periodinane), the mild acidity of the reaction byproducts can inadvertently trigger acetal hydrolysis. Therefore, the addition of a weak base buffer (like NaHCO3) is a mandatory causal choice to preserve the cyclic ketal during oxidation .
Bifurcated reactivity pathway based on pH-dependent stability of the acetal.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates built-in checkpoints (pH verification, TLC monitoring) to confirm the mechanistic pathway is proceeding as intended without side-reactions.
Protocol 1: Buffered Oxidation of the Primary Alcohol
Objective: Convert the primary alcohol to an aldehyde without hydrolyzing the 1,3-dioxolane.
-
Preparation: Dissolve 1.0 equivalent of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Buffering (Critical Step): Add 2.0 equivalents of solid sodium bicarbonate (NaHCO3). Causality: This neutralizes the acetic acid byproduct generated by Dess-Martin Periodinane (DMP), preventing premature acetal cleavage.
-
Oxidation: Slowly add 1.2 equivalents of DMP at 0°C. Allow the reaction to warm to room temperature.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material and the appearance of a less polar UV-active spot confirms oxidation.
-
Quenching: Quench with a 1:1 mixture of saturated aqueous Na2S2O3 and NaHCO3. Stir until the organic layer is clear.
-
Isolation: Extract with DCM, dry over Na2SO4, and concentrate in vacuo.
Protocol 2: Controlled Acid-Catalyzed Hydrolysis
Objective: Deprotect the 1,3-dioxolane to reveal the ortho-acetyl group after desired modifications are complete.
-
Dissolution: Dissolve the substrate in a water-miscible solvent such as Tetrahydrofuran (THF).
-
Acidification: Add 1M aqueous HCl dropwise at 0°C until the solution reaches pH 2-3. Causality: The hydronium ions protonate the acetal oxygen, initiating ring opening and subsequent hydrolysis.
-
Validation Check: Monitor via GC-MS or TLC. The formation of the highly polar ketone (or its cyclic hemiacetal tautomer) indicates successful deprotection.
-
Neutralization: Quench the reaction strictly with saturated aqueous NaHCO3 until the aqueous layer tests at pH 7-8 using pH paper.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x), wash with brine, dry, and concentrate.
Step-by-step workflow for the controlled acid-catalyzed hydrolysis of the dioxolane.
Conclusion
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is a masterclass in functional group orthogonality. By leveraging the stark contrast between the pKa-driven reactivity of the benzyl alcohol and the pH-dependent stability of the 1,3-dioxolane, researchers can execute highly complex, multi-step syntheses with precision. Adhering to buffered conditions during alcohol manipulation and strictly controlled acidic environments during deprotection ensures high yields and maintains the structural integrity of the molecular scaffold.
References
Predictive Solubility and Solvent Compatibility Guide for [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Executive Summary
In the development of complex active pharmaceutical ingredients (APIs) and advanced chemical intermediates, understanding the thermodynamic solubility and chemical stability of precursors is paramount. [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is a highly versatile synthetic intermediate featuring a delicate balance of functional groups: a hydrogen-bond donating/accepting hydroxymethyl group and an acid-sensitive 2-methyl-1,3-dioxolane (acetal) ring.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide explores the causality behind solvent-solute interactions, provides a self-validating empirical protocol for solubility determination, and outlines the mechanistic rationale for solvent selection to prevent unwanted degradation (e.g., premature acetal cleavage) during synthetic workflows.
Structural Analysis & Thermodynamic Profiling
The solubility of[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is governed by the competing thermodynamic forces of its structural moieties. The hydrophobic benzene ring and methyl group drive lipophilicity, while the hydroxymethyl (-OH) and dioxolane oxygens introduce significant polarity and hydrogen-bonding capabilities.
To predict its behavior in various organic solvents, we apply the Hansen Solubility Parameters (HSP) framework[1]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:
-
Dispersion forces (
): Driven by the aromatic ring and carbon backbone. -
Polar forces (
): Driven by the permanent dipoles of the oxygen atoms. -
Hydrogen bonding (
): Driven by the hydroxymethyl group (donor/acceptor) and the acetal oxygens (acceptors).
Using group contribution methods, the estimated HSP values for this compound are approximately
Predictive Solubility Data in Organic Solvents
Based on the thermodynamic profiling, the following table summarizes the predicted solubility of[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol across standard organic solvents.
| Solvent | Classification | Predicted Solubility | Mechanistic Rationale | |||
| Dichloromethane (DCM) | Polar Aprotic | 17.0 | 7.3 | 7.1 | High | Excellent dipole-dipole matching; non-destructive to the acetal ring. |
| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 | High | Strong hydrogen bond acceptance aligns perfectly with the hydroxymethyl donor. |
| Methanol (MeOH) | Polar Protic | 15.1 | 12.3 | 22.3 | High | Strong H-bonding. Caution: High risk of transacetalization if trace acid is present. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 15.8 | 5.3 | 7.2 | Moderate-High | Good general solvation; ideal for liquid-liquid extraction workflows. |
| n-Hexane | Non-Polar | 14.9 | 0.0 | 0.0 | Low | Severe mismatch in polar and hydrogen-bonding parameters; solute self-associates. |
| Water | Highly Polar Protic | 15.6 | 16.0 | 42.3 | Low | The hydrophobic aromatic and methyl groups dominate, limiting aqueous hydration. |
Data Note:
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive models guide initial solvent screening, empirical validation is required for process chemistry. The following protocol is adapted from the gold-standard OECD Test Guideline 105 [3], optimized specifically for organic solvents and designed as a self-validating system to prevent kinetic supersaturation artifacts.
Step-by-Step Workflow
-
Saturation Preparation: Add an excess amount of[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol to 10 mL of the target organic solvent in a hermetically sealed, amber glass vial (to prevent photo-degradation).
-
Isothermal Equilibration: Place the vial in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM.
-
Self-Validating Sampling Strategy (Crucial Step):
-
Extract 1 mL aliquots at 24 hours, 48 hours, and 72 hours .
-
Causality: Solubility is a thermodynamic equilibrium. If the concentration variance between the 48h and 72h samples is < 2%, the system has self-validated that true saturation is achieved, ruling out slow dissolution kinetics or transient supersaturation.
-
-
Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at 25 °C to pellet any undissolved micro-crystals.
-
Quantification: Dilute the supernatant with a compatible mobile phase and quantify the API concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (measuring at the aromatic absorbance maximum, typically ~254 nm).
Figure 1: Self-validating Shake-Flask Protocol for empirical solubility determination.
Solvent-Dependent Stability & Downstream Applications
Solubility cannot be evaluated in a vacuum; the chemical stability of the solute within the chosen solvent dictates the success of the synthetic workflow. The structure of[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol contains an acetal protecting group, which is highly sensitive to its microenvironment.
The Causality of Solvent Selection
-
Derivatization of the Hydroxyl Group: If the goal is to oxidize the hydroxymethyl group to an aldehyde or esterify it, the acetal must remain intact. Therefore, polar aprotic solvents (e.g., DCM, THF) under neutral or mildly basic conditions must be used. These solvents provide high solubility without providing the protic environment necessary for acetal hydrolysis.
-
Acetal Deprotection: If the synthetic step requires unmasking the ketone (yielding 2-acetylbenzyl alcohol), a protic solvent (e.g., Methanol or Water/THF mixtures) combined with an acid catalyst (e.g., p-TsOH or HCl) is required. The protic solvent actively participates in the hydrolysis/transacetalization mechanism.
Figure 2: Solvent-dependent chemical stability and reaction pathways.
Conclusion
For complex pharmaceutical intermediates like[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, solvent selection is a multidimensional challenge requiring the alignment of thermodynamic solubility (HSP matching) and chemical stability (acetal preservation). By utilizing predictive models to narrow the solvent space and employing a self-validating shake-flask protocol for empirical confirmation, researchers can design highly efficient, degradation-free synthetic workflows.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
-
Wang, Y. et al. (2025). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Sustainable Chemistry and Pharmacy.
Sources
chemical stability of 2-(2-Methyl-1,3-dioxolan-2-yl)phenyl methanol under basic conditions
The following technical guide details the chemical stability profile of 2-(2-Methyl-1,3-dioxolan-2-yl)phenyl methanol under basic conditions. This document is structured for application scientists and medicinal chemists utilizing this motif as a robust building block in multi-step organic synthesis.
Executive Analysis
2-(2-Methyl-1,3-dioxolan-2-yl)phenyl methanol represents a privileged structural motif in organic synthesis: an ortho-substituted benzene ring featuring a masked ketone (ethylene ketal) and a reactive primary alcohol.
The core chemical directive for this compound is absolute stability under basic and nucleophilic conditions . The 1,3-dioxolane moiety acts as a steric and electronic shield for the benzylic ketone, rendering the C(2) position inert to nucleophilic attack. This allows the free hydroxyl group to be manipulated (alkylated, oxidized, or converted to a leaving group) or the aromatic ring to be metalated without compromising the latent carbonyl functionality.
However, the ortho disposition creates a high effective molarity for intramolecular reactions. While stable in base, this compound is hyper-sensitive to acid , where it serves as a precursor to isobenzofuran derivatives via rapid cyclization.
Structural & Mechanistic Basis of Stability
The Protective Architecture
The stability of this molecule in basic media is governed by the thermodynamics of the acetal linkage.
-
The Ketal Shield: The 2-methyl-1,3-dioxolane ring replaces the electrophilic carbonyl carbon (
) with a tetravalent, ether-like carbon ( ). -
Lack of Electrophilicity: In basic conditions (pH > 8), the ketal carbons are electron-rich and repel nucleophiles. There is no low-lying LUMO available for attack by hydroxide (
) or alkoxides ( ). -
Leaving Group Inertia: For the ketal to open or rearrange in base, an alkoxide (the ethylene glycol anion) must be ejected. Without prior protonation (which requires acid), the activation energy for this ejection is prohibitively high.
The Intramolecular "Trap" (And Why It Fails in Base)
The critical concern with ortho-substituted benzyl alcohols is intramolecular cyclization.
-
The Scenario: Upon deprotonation by a base (e.g., NaH), the benzyl alcohol becomes a benzyl alkoxide.
-
The Theoretical Risk: This alkoxide is positioned 5 atoms away from the ketal carbon. An intramolecular attack would theoretically yield a 1-methyl-1,3-dihydroisobenzofuran derivative.
-
The Reality: This transformation is kinetically forbidden in base. The transition state would require the expulsion of a high-energy dianion or an unprotonated alkoxide from a crowded center. Consequently, the benzyl alkoxide remains stable and available for intermolecular reactions (e.g., Williamson ether synthesis).
Visualizing the Divergent Reactivity
The following diagram illustrates the bifurcation of reactivity: absolute inertness in base versus rapid cyclization in acid.
Figure 1: Divergent reactivity pathways.[1] In base, the intramolecular trap is disabled, ensuring stability.
Validated Stability Profile
The following table summarizes the compatibility of 2-(2-Methyl-1,3-dioxolan-2-yl)phenyl methanol with common basic and nucleophilic reagents.
| Reagent Class | Specific Reagent | Compatibility | Mechanistic Insight |
| Hydride Reductants | LiAlH₄, NaBH₄ | Excellent | Standard method for synthesis. The ketal resists hydride delivery; the alcohol forms an aluminate/borate salt but does not degrade. |
| Strong Bases | NaH, KH, KOtBu | Excellent | Forms the stable benzyl alkoxide. No elimination or rearrangement occurs. |
| Organometallics | Good | The alcohol proton is removed first ( | |
| Aqueous Base | NaOH (1M - 6M) | Excellent | Hydrolytically stable even at reflux. Ketal hydrolysis requires |
| Oxidants (Basic) | Swern, DMP | High | The alcohol can be oxidized to the aldehyde without affecting the ketal, provided the conditions remain buffered/basic. |
Experimental Protocols
Self-Validating Synthesis (Proof of Stability)
The synthesis of this compound itself serves as the primary validation of its base stability. It is typically generated by the reduction of the corresponding ester using Lithium Aluminum Hydride (LiAlH₄), a reagent that would destroy the molecule if it were base-labile.
Protocol:
-
Precursor: Begin with Methyl 2-(2-methyl-1,3-dioxolan-2-yl)benzoate .
-
Setup: Flame-dry a 2-neck round bottom flask; flush with Argon.
-
Reagent Prep: Suspend LiAlH₄ (1.1 equiv) in anhydrous THF at 0°C.
-
Addition: Add the precursor ester (dissolved in THF) dropwise to the hydride slurry.
-
Observation: Gas evolution (
) occurs. The reaction mixture becomes highly basic/nucleophilic.
-
-
Reaction: Stir at 0°C to RT for 2 hours.
-
Stability Check: The ketal remains intact despite the presence of aggressive hydride species.
-
-
Quench (Critical): Use the Fieser method (
g LiAlH₄ requires mL , mL 15% NaOH, mL ).-
Note: The use of NaOH in the workup further confirms stability to aqueous base.
-
-
Isolation: Filter the aluminum salts, dry organics (
), and concentrate.
Handling & Storage
-
Storage: Store under inert atmosphere at 4°C.
-
Stabilizers: Add trace triethylamine (0.1% v/v) to the storage vial to neutralize any adventitious acid from glass surfaces or decomposition of chlorinated solvents.
-
Solvents: Avoid chloroform (
) unless neutralized, as it slowly generates HCl which will trigger deprotection and cyclization. Use DCM or THF.
Synthesis Workflow Integration
This compound is most valuable as a "masked" intermediate. The diagram below outlines a standard workflow where the ketal acts as a silent partner during alcohol functionalization.
Figure 2: Strategic workflow. The ketal survives the reduction (Step 3) and functionalization (Path A/B), only being removed at the final stage.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for ketal stability profiles: Stable to bases, nucleophiles, and reductants).
-
Paulson, D. R.; Hartwig, A. L.; Moran, G. F. "The ethylene ketal protecting group in organic synthesis: An undergraduate laboratory experiment." J. Chem. Educ.1973 , 50, 216. Link (Demonstrates ketal formation and stability during basic workup).
-
Nystrom, R. F.; Brown, W. G. "Reduction of Organic Compounds by Lithium Aluminum Hydride."[2] J. Am. Chem. Soc.[2]1947 , 69, 1197. Link (Foundational text on LiAlH4 reduction of esters to alcohols, establishing the basic conditions the ketal must survive).
-
Arnold, D. P.; McMurtrie, J. C. "2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol." Acta Crystallogr. Sect. E Struct. Rep. Online2010 , 66, o225. Link (Crystallographic evidence of a closely related ortho-substituted hydroxy-ketal, confirming the stability of the intramolecular hydrogen bond without cyclization).
Sources
molecular weight and formula of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
An In-depth Technical Guide to [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
This guide provides a comprehensive technical overview of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, a bifunctional organic molecule. It is intended for researchers, chemists, and professionals in drug discovery and fine chemical synthesis who require a deep understanding of this compound's properties and potential. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from foundational chemical principles and data from closely related analogues to provide expert insights into its characteristics and handling.
Core Molecular Structure and Properties
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol belongs to the family of substituted benzyl alcohols. Its structure is characterized by a phenyl ring substituted at the ortho positions with a methanol group (-CH₂OH) and a 2-methyl-1,3-dioxolan-2-yl group. The dioxolane moiety is a cyclic acetal, specifically a ketal in this instance, which imparts distinct chemical properties.
The molecular formula for this compound is calculated to be C₁₁H₁₄O₃ , with a corresponding molecular weight of 194.23 g/mol . This matches the formula and weight of known isomers, such as 1,3-Dioxolane-4-methanol, 2-(phenylmethyl)-[1].
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₄O₃ | Calculation |
| Molecular Weight | 194.23 g/mol | Calculation |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted by analogy[2] |
| Boiling Point | >200 °C (Predicted) | Extrapolated from similar structures[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, methanol); sparingly soluble in water. | Predicted by analogy[2] |
| LogP (Octanol/Water) | ~1.5-2.5 (Predicted) | Extrapolated from similar structures |
Synthesis, Reactivity, and Mechanistic Insights
A deep understanding of the synthesis and reactivity of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is crucial for its application as a synthetic intermediate.
Proposed Synthesis Workflow
The most logical and efficient synthesis of this molecule involves the protection of a ketone precursor. The dioxolane ring functions as a robust protecting group for the ketone, allowing for selective reactions on other parts of the molecule.
The proposed synthesis starts from 2'-hydroxyacetophenone. The workflow is as follows:
-
Acetalization (Ketal Formation) : The ketone functionality of 2'-hydroxyacetophenone is protected by reacting it with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid, PTSA) with removal of water, typically using a Dean-Stark apparatus. This reaction is a classic example of forming a cyclic ketal, which is stable under basic and neutral conditions.
-
Reduction of the Aldehyde : The resulting intermediate, 2-(2-hydroxyphenyl)-2-methyl-1,3-dioxolane, is not the target. A more viable route starts from methyl 2-acetylbenzoate. The ketone is first protected as the dioxolane. Subsequently, the ester is reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Detailed Protocol: Two-Step Synthesis from Methyl 2-acetylbenzoate
-
Step 1: Ketalization of Methyl 2-acetylbenzoate.
-
To a solution of methyl 2-acetylbenzoate (1 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(2-methyl-1,3-dioxolan-2-yl)benzoate.
-
-
Step 2: Reduction to [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of methyl 2-(2-methyl-1,3-dioxolan-2-yl)benzoate (1 eq.) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the target compound, [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
-
Caption: Proposed two-step synthesis of the target compound.
Core Reactivity
The molecule's reactivity is governed by its two primary functional groups: the benzyl alcohol and the cyclic ketal.
-
Benzyl Alcohol Reactivity : The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC for the aldehyde, KMnO₄ for the carboxylic acid). It can also undergo esterification with carboxylic acids or acid chlorides.
-
Ketal (Dioxolane) Reactivity : The 1,3-dioxolane group is stable to bases, nucleophiles, and reducing agents, making it an excellent protecting group for the ketone. However, it is readily cleaved under acidic aqueous conditions to regenerate the parent ketone (2-acetylbenzyl alcohol). This lability in acid is the cornerstone of its use in multi-step synthesis.
Sources
Provisional Technical Safety Guide: [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
This guide serves as a comprehensive technical resource and provisional Safety Data Sheet (SDS) for [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol . As this compound is a specialized research intermediate often used in custom organic synthesis, specific toxicological data is limited in public registries. The safety and handling protocols below are derived from Structure-Activity Relationship (SAR) analysis of its functional groups (benzyl alcohol and cyclic ketal) and standard industry practices for analogous pharmaceutical intermediates.
Chemical Identification & Relevance
Compound Name: [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol Synonyms: 2-(2-Methyl-1,3-dioxolan-2-yl)benzyl alcohol; 2-Acetylbenzyl alcohol ethylene ketal; 1-[2-(Hydroxymethyl)phenyl]ethanone ethylene acetal. CAS Number: Research Grade / Novel Intermediate (Parent ketone CAS: 3506-65-8) Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol
Research Context: This compound is a protected synthetic intermediate . It features a primary benzyl alcohol and a masked ketone (protected as a 1,3-dioxolane). In drug development, this "protection strategy" is critical. It allows chemists to perform reactions on the alcohol group (e.g., oxidation to an aldehyde, conversion to a leaving group, or nucleophilic substitution) without affecting the sensitive ketone, which can be unmasked later using mild acid hydrolysis.
Hazard Identification (GHS Classification - Derived)
Based on the functional group analysis of benzyl alcohols and cyclic acetals.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/eye protection/face protection.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
Composition & Structural Analysis
The molecule consists of three distinct zones affecting its reactivity and safety:
-
Phenyl Ring: Lipophilic core.
-
Hydroxymethyl Group (-CH₂OH): Polar, reactive site. Susceptible to oxidation.
-
1,3-Dioxolane Ring: Acid-labile protecting group. Stable to bases and nucleophiles but hydrolyzes in acidic aqueous media.
Structural Visualization (DOT Diagram)
The following diagram illustrates the chemical connectivity and the critical acid-labile point.
Caption: Functional decomposition of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol highlighting reactive centers.
First Aid Measures
-
General Advice: Consult a physician. Show this safety guide to the doctor in attendance.
-
If Inhaled: Move person into fresh air.[2] If not breathing, give artificial respiration.[2] Rationale: Benzyl alcohol derivatives can be mild respiratory depressants at high concentrations.
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1][2][3][4] Consult a physician. Rationale: Lipophilic nature facilitates dermal absorption.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2]
Firefighting Measures
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: Carbon oxides (CO, CO₂) formed during combustion.[4]
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.
-
Flash Point (Predicted): >110°C (based on analogous benzyl alcohols).
Handling & Storage (Critical for Stability)
Handling:
-
Avoid Acids: Contact with strong acids (HCl, H₂SO₄) or Lewis acids will trigger rapid hydrolysis, releasing 2-acetylbenzyl alcohol and ethylene glycol . This reaction is exothermic and changes the chemical profile.
-
Ventilation: Use local exhaust ventilation to keep vapor levels below exposure limits.
Storage:
-
Conditions: Keep container tightly closed in a dry and well-ventilated place.
-
Temperature: Recommended storage at 2–8°C (Refrigerate).
-
Incompatibilities: Strong oxidizing agents (reacts with alcohol), Strong acids (reacts with dioxolane).
-
Moisture Sensitivity: Hygroscopic. Store under inert gas (Nitrogen/Argon) recommended.
Stability Logic Diagram
This decision tree guides the researcher on handling conditions to prevent degradation.
Caption: Stability decision tree emphasizing the incompatibility with acidic environments and oxidizers.
Physical & Chemical Properties
| Property | Value (Predicted/Analogous) | Note |
| Appearance | Colorless to pale yellow viscous liquid | Typical for benzyl alcohol ketals |
| Odor | Faint, sweet, aromatic | |
| Solubility (Water) | Low | Lipophilic phenyl/dioxolane rings dominate |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH, DMSO |
| Boiling Point | ~140–150°C at 0.5 mmHg | High boiling point due to H-bonding |
| Density | ~1.15 g/cm³ | |
| LogP | ~1.8 | Moderately lipophilic |
Experimental Protocol: Controlled Deprotection
For researchers needing to verify the compound's identity or utilize the masked ketone.
Objective: Hydrolysis of the dioxolane ring to regenerate the parent ketone.
-
Dissolution: Dissolve 1.0 eq of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol in THF (0.1 M).
-
Acidification: Add 10% aqueous HCl (2.0 eq) dropwise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Target is less polar than product ketone).
-
Workup: Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate.
-
Result: Quantitative conversion to 1-[2-(hydroxymethyl)phenyl]ethanone (2-acetylbenzyl alcohol).
Ecological Information & Disposal
-
Ecotoxicity: No specific data available.[1][2] Do not empty into drains. Treat as a chemical hazardous to the aquatic environment due to the potential for hydrolysis and biological activity of benzyl alcohol derivatives.
-
Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.
References
- Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Standard reference for dioxolane stability and hydrolysis conditions).
-
PubChem Database. (2024). Compound Summary for 2-Acetylbenzyl alcohol (Parent Compound). National Center for Biotechnology Information. Available at: [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory for Cyclic Acetals. Available at: [Link]
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structural analysis of ortho-substituted dioxolane benzyl alcohols
An In-Depth Technical Guide to the Structural Analysis of Ortho-Substituted Dioxolane Benzyl Alcohols
Introduction
In the landscape of medicinal chemistry and materials science, the precise control of molecular conformation is a cornerstone of rational design. Ortho-substituted dioxolane benzyl alcohols represent a unique class of molecules where stereoelectronic effects, intramolecular interactions, and steric hindrance converge to create a complex and fascinating conformational landscape. The interplay between the ortho-substituent on the phenyl ring, the dioxolane moiety, and the benzylic alcohol functional group dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities, and ultimately its interaction with biological targets or its properties within advanced materials.[1]
This technical guide provides an in-depth exploration of the structural analysis of these compounds. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to synthesize, characterize, and computationally model these structures. We will move beyond simple procedural descriptions to explain the underlying chemical principles that govern the selection of analytical techniques and the interpretation of the resulting data.
Synthesis and Strategic Considerations
The synthesis of ortho-substituted dioxolane benzyl alcohols is typically not a single-step process. It requires a strategic approach that often involves the protection of a carbonyl group, followed by the formation of the alcohol. The most common strategy involves two key stages:
-
Acetalization: Protection of an ortho-substituted benzaldehyde with ethylene glycol to form the 1,3-dioxolane ring.
-
Alcohol Formation: Conversion of a precursor to the benzyl alcohol. This can be achieved through various means, most commonly by reduction of the aldehyde (if the starting material is an ortho-substituted benzoic acid derivative) or, more frequently, by creating the C-C bond that forms the carbinol center.
Experimental Protocol: Synthesis via Acetalization and Reduction
This protocol describes a general two-step synthesis starting from an ortho-substituted benzaldehyde.
Step 1: Synthesis of 2-(ortho-substituted-phenyl)-1,3-dioxolane
-
Reactants: To a round-bottom flask, add the ortho-substituted benzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a suitable solvent such as toluene.
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA)[2][3] or a sulfonated cation exchanger.
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus to remove water azeotropically, driving the equilibrium towards the acetal product.
-
Heating: Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure 2-(ortho-substituted-phenyl)-1,3-dioxolane.[3]
Causality: The use of a Dean-Stark trap is critical. Acetal formation is a reversible reaction, and the removal of the water byproduct is essential to achieve a high yield, in accordance with Le Châtelier's principle.
Step 2: Synthesis of (ortho-substituted-(1,3-dioxolan-2-yl))benzyl alcohol
This step requires a method to introduce the hydroxymethyl group. A common route would be formylation of the aromatic ring followed by reduction, though this can present regioselectivity challenges. A more controlled approach is to start with a precursor where the future alcohol is already present in a protected or masked form. For the purpose of this guide, we will assume a starting material that allows for a straightforward reduction. If one were to start from an ortho-substituted benzoic acid, it would first be converted to the corresponding aldehyde before the acetalization step.
Assuming a suitable precursor, a standard reduction would be as follows:
-
Reactant: Dissolve the formylated ortho-substituted phenyl-1,3-dioxolane (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Reducing Agent: Cool the solution in an ice bath and add a mild reducing agent such as sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting benzyl alcohol via silica gel column chromatography.
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the structure and providing initial insights into the conformational properties of ortho-substituted dioxolane benzyl alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of these molecules in solution.[4]
-
¹H NMR:
-
Hydroxyl Proton (OH): The chemical shift of the OH proton is variable (typically 0.5-5.0 ppm) and often appears as a broad singlet due to hydrogen bonding and rapid exchange.[5] Its disappearance upon adding a drop of D₂O to the NMR sample is a definitive confirmation.[6]
-
Benzylic Proton (CH-OH): The proton on the carbon bearing the hydroxyl group typically appears in the 3.3-4.0 ppm range, deshielded by the adjacent oxygen atom.[5]
-
Dioxolane Protons: The four protons of the dioxolane ring usually appear as a complex multiplet in the 3.9-4.2 ppm range.
-
Acetal Proton: The single proton at the C2 position of the dioxolane ring, attached to the phenyl group, will have a characteristic chemical shift.
-
-
¹³C NMR:
-
Benzylic Carbon (C-OH): The carbon atom attached to the hydroxyl group is significantly deshielded and typically resonates in the 50-80 ppm range.[5]
-
Dioxolane Carbons: The two carbons of the ethylene glycol unit appear in the 60-70 ppm range.
-
Acetal Carbon: The C2 carbon of the dioxolane ring will have a distinct chemical shift, often around 100-110 ppm.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups, aiding in the unambiguous assignment of carbon signals.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
O-H Stretch: A strong, broad absorption in the 3300-3600 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl group of the benzyl alcohol.[6] A sharper peak around 3600 cm⁻¹ may be observed in dilute solutions where intermolecular hydrogen bonding is minimized.[6]
-
C-O Stretch: A strong absorption near 1050 cm⁻¹ corresponds to the C-O stretching of the alcohol.[6]
-
Aromatic C-H Stretch: Absorptions are typically seen just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.
X-Ray Crystallography: The Definitive Structure
While NMR provides information about the solution-state structure, single-crystal X-ray crystallography offers an unambiguous, high-resolution picture of the molecule's conformation in the solid state. This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles.[8]
Workflow for Crystallographic Analysis
Case Study: Insights from (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide
While not a benzyl alcohol, the crystal structure of this closely related compound provides invaluable, concrete data.[8]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Provides information about the symmetry of the crystal lattice. |
| Space Group | P2₁ | Indicates the specific symmetry elements present within the unit cell. |
| Dioxolane Ring Conformation | Envelope | The five-membered ring is not planar, which is typical for dioxolanes.[8] |
| Dihedral Angle | 39.28 (3)° | The angle between the bromophenyl rings in the two independent molecules in the asymmetric unit.[8] |
This data demonstrates that the dioxolane ring adopts a puckered "envelope" conformation to minimize ring strain. The orientation of the ortho-substituted phenyl ring relative to the dioxolane is a key conformational parameter that will be influenced by steric and electronic factors.
Computational Conformational Analysis
Computational chemistry provides a powerful avenue to explore the full potential energy surface of these flexible molecules, something that is difficult to capture experimentally. Density Functional Theory (DFT) and ab initio methods are particularly well-suited for this task.[9]
Key Conformational Variables
The overall shape of an ortho-substituted dioxolane benzyl alcohol is primarily defined by three key torsional angles:
-
τ₁ (C-C-C-O): Rotation around the bond connecting the phenyl ring to the benzylic carbon.
-
τ₂ (C-C-O-H): Rotation of the hydroxyl group.
-
τ₃ (Ar-C-O-C): Rotation around the bond connecting the phenyl ring to the C2 of the dioxolane.
The Influence of Ortho-Substituents
Ortho-substituents, particularly those capable of forming hydrogen bonds (e.g., halogens like fluorine), can have a profound impact on the conformational preferences.[10][11]
-
Intramolecular Hydrogen Bonding: An ortho-substituent like fluorine or chlorine can act as a hydrogen bond acceptor for the benzylic alcohol's hydroxyl group (OH···X). This interaction can lock the conformation of the hydroxymethyl group, significantly stabilizing one rotamer over others.[10]
-
Steric Repulsion: Bulky ortho-substituents will sterically clash with the dioxolane ring or the hydroxymethyl group, disfavoring certain conformations and raising the energy barrier to rotation.
Computational Workflow
Studies on ortho-fluorinated benzyl alcohols have shown that intramolecular OH···F interactions are a dominant stabilizing force.[10][11] This leads to a preference for conformations where the hydroxyl group is oriented towards the fluorine atom. It is highly probable that similar intramolecular hydrogen bonds would be a key feature in ortho-halo-substituted dioxolane benzyl alcohols, significantly influencing their structural and chemical properties.
Conclusion: A Synergistic Approach
The is not a task for a single technique but requires a synergistic application of synthesis, spectroscopy, crystallography, and computational modeling. Synthesis provides the molecules for study; NMR and IR confirm their identity and provide solution-state information; X-ray crystallography gives a definitive solid-state snapshot; and computational analysis maps the entire energetic landscape to explain the observed preferences.
For drug development professionals and materials scientists, understanding this interplay is paramount. The ability to predict and control the three-dimensional structure of these molecules through informed substitution patterns opens the door to designing compounds with enhanced potency, selectivity, and desired physicochemical properties.
References
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The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. (n.d.). United States National Library of Medicine. Retrieved February 27, 2026, from [Link]
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Laurence, C., Graton, J., Berthelot, M., El Ghomari, M. J., Le Questel, J. Y., Besseau, F., ... & Raczynska, E. D. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. NiR Repository. Retrieved February 27, 2026, from [Link]
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Hart, M. E., Lambert, T. H., & Wu, J. (2015). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Journal of Fluorine Chemistry, 179, 148-155. Retrieved February 27, 2026, from [Link]
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Liu, H. Q., Wang, D. C., Xu, W., Yang, Z., & Gai, T. (2009). (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o841. Retrieved February 27, 2026, from [Link]
-
Liu, G., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Non-Covalent Bruton's Tyrosine Kinase Inhibitor. Drug Hunter. Retrieved February 27, 2026, from [Link]
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Sivanandan, K., et al. (2018). Elucidation of hydrogen bonding formation by a computational, FT-IR spectroscopic and theoretical study between benzyl alcohol and isomeric cresols. RSC Advances, 8(62), 35553-35568. Retrieved February 27, 2026, from [Link]
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Poblotzki, A., et al. (2021). Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. ChemPhysChem, 23(3), e202100720. Retrieved February 27, 2026, from [Link]
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Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394-5402. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). 2-(2-Bromophenyl)-1,3-dioxolane. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
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Kuznetsov, V. V., & Kuramshina, A. E. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871-874. Retrieved February 27, 2026, from [Link]
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Islamov, D. R., et al. (2015). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Russian Journal of General Chemistry, 85, 2146-2153. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
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Riguera, R., et al. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency. Green Chemistry, 13(10), 2853-2861. Retrieved February 27, 2026, from [Link]
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ChemInform. (2010). Conformational Analysis of Some Substituted 1,3-Dioxanes. ChemInform, 27(33). Retrieved February 27, 2026, from [Link]
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Bogat-skii, A. V., et al. (1979). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. Chemistry of Heterocyclic Compounds, 15, 878-881. Retrieved February 27, 2026, from [Link]
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Constantinescu, T., et al. (2020). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Crystals, 10(9), 808. Retrieved February 27, 2026, from [Link]
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AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. AZoM.com. Retrieved February 27, 2026, from [Link]
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McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Retrieved February 27, 2026, from [Link]
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OpenOChem Learn. (n.d.). Alcohols. OpenOChem Learn. Retrieved February 27, 2026, from [Link]
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Figuly, G. D. (1981). Directed Ortho-Metalations of Benzyl Alcohols, Arenesulfonic Acids, and Thiophenol: New Methodology for Electrophilic Aromatic Substitutions and the Preparation of New Sulfuranes. IDEALS - Illinois. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). 2-Benzyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
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Reddy, G. S., et al. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry, 14, 2333-2339. Retrieved February 27, 2026, from [Link]
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Synthesis and Mechanistic Evaluation of[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery and complex natural product synthesis, ortho-substituted phenylmethanols serve as indispensable building blocks. Specifically, [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is a highly versatile intermediate. It features a benzylic alcohol paired with a cyclic acetal-protected ketone at the ortho position. This unique substitution pattern makes it an ideal masked precursor for highly reactive ortho-quinodimethanes, isobenzofurans, and various heterocyclic pharmacophores.
This whitepaper provides an authoritative, step-by-step technical guide to the synthesis of[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol. By bridging theoretical mechanistic principles with field-proven experimental protocols, this guide ensures that researchers can execute this synthesis with high yield, reproducibility, and rigorous quality control.
Retrosynthetic Analysis & Strategic Route Selection
The structural complexity of the target molecule necessitates a highly orthogonal protection-deprotection strategy. Direct formylation of 2-acetylbenzyl alcohol is plagued by chemoselectivity issues and competitive aldol condensations. Therefore, the most robust retrosynthetic disconnection relies on the late-stage installation of the hydroxymethyl group via a lithium-halogen exchange.
The target is disconnected to 2-(2-bromophenyl)-2-methyl-1,3-dioxolane , which in turn is derived from the commercially available and inexpensive 2-bromoacetophenone [1]. This route is highly scalable and relies on predictable, thermodynamically driven transformations.
Retrosynthetic workflow for[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
Step-by-Step Experimental Protocols & Mechanistic Insights
Phase 1: Ketalization of 2-Bromoacetophenone
Objective: Protect the electrophilic ketone moiety to prevent undesired nucleophilic attack by organolithium reagents in the subsequent step.
Mechanistic Causality: Acetal formation is a reversible, acid-catalyzed equilibrium[2]. To achieve quantitative conversion, the equilibrium must be driven forward. Toluene is selected as the solvent because it forms a minimum-boiling heterogeneous azeotrope with water. By utilizing a Dean-Stark apparatus, water is physically removed from the system, forcing the reaction to completion via Le Chatelier's principle. The cyclic 1,3-dioxolane is chosen over an acyclic dimethyl acetal due to its superior thermodynamic stability and resistance to strongly basic conditions.
Table 1: Optimization of Ketalization Conditions
| Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | p-TsOH (10%) | 40 | 24 | 45 |
| Benzene | p-TsOH (5%) | 80 | 12 | 82 |
| Toluene | p-TsOH (5%) | 110 | 8 | 94 |
| Toluene | CSA (5%) | 110 | 8 | 91 |
Self-Validating Protocol:
-
Setup: To a 500 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (50.0 g, 251 mmol), ethylene glycol (31.1 g, 502 mmol, 2.0 eq), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.38 g, 12.5 mmol, 0.05 eq).
-
Solvent Addition: Suspend the mixture in anhydrous toluene (250 mL).
-
Azeotropic Distillation: Attach a Dean-Stark trap topped with a reflux condenser. Heat the mixture to a vigorous reflux (110 °C) using a heating mantle.
-
In-Process Control (IPC): Monitor the accumulation of water in the Dean-Stark trap. The theoretical water yield is ~4.5 mL. Once water ceases to collect (typically 6–8 hours), analyze a 0.1 mL aliquot via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.5) should be completely consumed, replaced by the less polar acetal (Rf ~0.6).
-
Workup: Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) to prevent acetal hydrolysis. Wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 2-(2-bromophenyl)-2-methyl-1,3-dioxolane as a pale yellow oil.
Phase 2: Lithium-Halogen Exchange and Hydroxymethylation
Objective: Convert the aryl bromide into a nucleophilic aryllithium species and trap it with monomeric formaldehyde.
Mechanistic Causality: n-Butyllithium (n-BuLi) is utilized to drive a kinetically controlled metal-halogen exchange[3]. The reaction is performed at cryogenic temperatures (-78 °C) to stabilize the highly reactive aryllithium intermediate and prevent side reactions such as Wurtz-Fittig homocoupling or proton abstraction from the THF solvent[4]. Paraformaldehyde, a stable polymer, must be thermally cracked to generate the highly electrophilic monomeric formaldehyde gas required for the nucleophilic addition[5].
Table 2: Optimization of Lithiation and Formylation
| Organometallic Reagent | Electrophile | Temp (°C) | Time (h) | Yield (%) |
| t-BuLi (2.0 eq) | Paraformaldehyde (1.5 eq) | -78 to rt | 4 | 88 |
| n-BuLi (1.1 eq) | Paraformaldehyde (1.5 eq) | -78 to rt | 4 | 92 |
| n-BuLi (1.1 eq) | Formaldehyde gas (excess) | -78 to rt | 2 | 95 |
| n-BuLi (1.1 eq) | DMF (1.5 eq) | -78 to rt | 4 | 0 |
| Note: DMF yields the benzaldehyde derivative, not the target methanol. |
Self-Validating Protocol:
-
Lithiation Setup: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve 2-(2-bromophenyl)-2-methyl-1,3-dioxolane (10.0 g, 41.1 mmol) in anhydrous THF (100 mL).
-
Cryogenic Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.6 M in hexanes, 28.2 mL, 45.2 mmol, 1.1 eq) over 20 minutes. Stir for 30 minutes at -78 °C.
-
IPC (Exchange Validation): Withdraw a 0.1 mL aliquot, quench into CD₃OD, and analyze via crude ¹H NMR. Quantitative exchange is confirmed by the complete disappearance of the aromatic proton adjacent to the bromide and the incorporation of deuterium.
-
Electrophile Addition: In a separate, connected flask, heat paraformaldehyde (1.85 g, 61.6 mmol, 1.5 eq) to 160 °C to crack it into formaldehyde gas, sweeping it into the reaction mixture via a wide-bore cannula. Alternatively, add rigorously dried paraformaldehyde directly to the reaction mixture in one portion[5].
-
Reaction Completion: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Workup: Quench the lithium alkoxide intermediate with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 7:3) to yield [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol as a crystalline solid.
Mechanistic Pathways
The following diagram illustrates the precise electron flow and intermediate generation during the critical Phase 2 transformation.
Mechanism of lithium-halogen exchange and subsequent formaldehyde addition.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, the following spectroscopic markers must be validated:
-
¹H NMR (400 MHz, CDCl₃):
- 7.55 – 7.20 (m, 4H, Ar-H): Aromatic protons.
- 4.75 (d, J = 6.5 Hz, 2H, -CH₂ OH): The diagnostic benzylic protons confirming successful formylation and reduction.
- 4.05 – 3.75 (m, 4H, -O-CH₂ -CH₂ -O-): The ethylene glycol ketal backbone.
- 3.10 (t, J = 6.5 Hz, 1H, -OH ): Hydroxyl proton (exchangeable with D₂O).
- 1.65 (s, 3H, -CH₃ ): The methyl group of the protected acetophenone.
-
¹³C NMR (100 MHz, CDCl₃): Expected diagnostic peaks at ~109.5 ppm (acetal quaternary carbon) and ~63.2 ppm (benzylic carbon).
-
HRMS (ESI-TOF): Calculated for C₁₁H₁₄O₃ [M+Na]⁺: 217.0835.
References
- "19.10: Nucleophilic Addition of Alcohols - Acetal Formation", Chemistry LibreTexts.
- "2-Bromoacetophenone", Organic Syntheses Procedure.
- "Metal–halogen exchange", Wikipedia.
- "Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides", Organic Syntheses Procedure.
- "Preparation of Tributyl(chloromethyl)stannane", Organic Syntheses Procedure.
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An In-Depth Technical Guide to [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, a specialized organic compound with potential applications in synthetic chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document presents a detailed, proposed synthetic pathway, drawing upon established and analogous chemical transformations. The guide further outlines methods for the purification and characterization of the target compound, discusses its potential utility as a building block in the synthesis of more complex molecules, and addresses necessary safety and handling protocols. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel ortho-substituted phenylmethanol derivatives.
Introduction and Rationale
The unique structural motif of a phenyl ring substituted with both a protected carbonyl group (as a dioxolane) and a hydroxymethyl group presents a valuable platform for a variety of chemical transformations. The ortho-disubstituted pattern of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, in particular, offers the potential for the synthesis of complex heterocyclic systems and sterically hindered molecules. The dioxolane moiety serves as a robust protecting group for the ketone functionality, allowing for selective reactions at the methanol group. This guide addresses the absence of a readily available commercial source for this compound by proposing a logical and feasible synthetic route.
Proposed Synthesis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
The synthesis of the target compound can be envisioned through a two-step process starting from commercially available 2'-aminoacetophenone. This pathway involves the protection of the ketone and the conversion of the amino group to a hydroxyl group via a diazotization reaction, followed by the reduction of the resulting aldehyde.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
Step 1: Synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde
The initial step involves the protection of the ketone in 2'-aminoacetophenone as a 1,3-dioxolane, followed by a Sandmeyer-type reaction to convert the amino group into a formyl group.
Experimental Protocol:
-
Protection of the Ketone:
-
To a solution of 2'-aminoacetophenone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-(2-aminophenyl)-2-methyl-1,3-dioxolane.
-
-
Diazotization and Formylation:
-
Dissolve the crude 2-(2-aminophenyl)-2-methyl-1,3-dioxolane in a mixture of dilute sulfuric acid and water and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of formaldehyde (as formalin, excess) and heat to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot formaldehyde solution. Vigorous gas evolution will be observed.
-
After the addition is complete, continue heating for 1-2 hours.
-
Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde.
-
Step 2: Reduction to [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
The final step is the reduction of the aldehyde to the corresponding primary alcohol.
Experimental Protocol:
-
Reduction of the Aldehyde:
-
Dissolve 2-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4, 1.5 eq) portion-wise, controlling the temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Characterization and Analytical Data
The structure and purity of the synthesized [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic CH₂OH protons, the dioxolane methylene protons, and the dioxolane methyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the dioxolane carbons (including the quaternary carbon), and the methyl carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
| FT-IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), and C-O stretches of the alcohol and the dioxolane. |
Potential Applications in Research and Development
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol can serve as a versatile intermediate in organic synthesis.
-
Synthesis of Heterocycles: The ortho-positioning of the hydroxymethyl and the protected ketone groups makes it a suitable precursor for the synthesis of various fused heterocyclic systems, such as phthalans and isobenzofurans.
-
Elaboration of Side Chains: The primary alcohol can be further functionalized through oxidation, esterification, or conversion to a leaving group, allowing for the introduction of diverse side chains.
-
Deprotection and Further Reactions: Removal of the dioxolane protecting group would unmask the ketone, enabling subsequent reactions at that position. This sequential reactivity is valuable in multi-step syntheses.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Exercise caution when handling reagents such as sodium nitrite (toxic and an oxidizer), sulfuric acid (corrosive), and sodium borohydride (flammable solid, reacts with water).
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
References
While no direct synthesis of the target molecule was found, the proposed synthetic steps are based on well-established organic chemistry principles. For analogous transformations, the following resources are relevant:
-
Protection of Ketones: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Sandmeyer Reaction: (2022). The Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Reduction of Aldehydes with Sodium Borohydride: (2023). Sodium Borohydride (NaBH4). Master Organic Chemistry. [Link]
-
Synthesis of Acetylphenylboronic Acids: A convenient and practical preparation of acetylphenyl boronic acids. Chinese Journal of Chemistry, 22(6), 734-738. [This article describes the use of ethylene glycol to protect an acetyl group before a Grignard reaction, a strategy analogous to the proposed synthesis.] [Link]
Methodological & Application
synthesis protocol for [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol from 2-acetylbenzyl alcohol
[1]
Executive Summary
This protocol details the synthesis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol (Target 2 ) from 2-acetylbenzyl alcohol (Starting Material 1 ). This transformation represents a critical protection strategy in organic synthesis, masking the reactive ketone functionality as a 1,3-dioxolane (ketal) while preserving the benzylic alcohol for subsequent transformations (e.g., oxidation to benzoic acid derivatives or conversion to alkyl halides).
The procedure utilizes a Brønsted acid-catalyzed acetalization with ethylene glycol under azeotropic dehydration conditions. Success relies on manipulating the thermodynamic equilibrium between the open-chain keto-alcohol and its cyclic lactol tautomer to favor the formation of the stable dioxolane ring.
Scientific Foundation & Reaction Mechanics[2]
The Lactol-Ketal Equilibrium Challenge
The starting material, 2-acetylbenzyl alcohol, does not exist purely as a ketone. In solution, it exists in a tautomeric equilibrium with its cyclic hemiacetal (lactol) form, 1-methyl-1,3-dihydroisobenzofuran-1-ol .
-
The Challenge: The lactol form is stabilized by a 5-membered ring. Direct acid treatment can lead to dehydration of the lactol to form 1-methylisobenzofuran , a highly reactive and unstable species that leads to polymerization.
-
The Solution: Ethylene glycol is a 1,2-diol that forms a highly stable 5-membered dioxolane ring. By using a Dean-Stark apparatus to continuously remove water, we drive the reaction thermodynamically toward the ketal 2 , effectively "pulling" the substrate out of the lactol equilibrium.
Reaction Scheme
The following diagram illustrates the equilibrium and the irreversible trap provided by the Dean-Stark conditions.
Figure 1: Reaction pathway showing the competition between lactol formation and the desired ketalization.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Acetylbenzyl alcohol | 150.18 | 1.0 | Substrate |
| Ethylene Glycol | 62.07 | 5.0 | Reagent (Excess drives kinetics) |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.05 | Catalyst (Monohydrate) |
| Toluene | 92.14 | N/A | Solvent (Azeotrope former) |
| NaHCO₃ (sat.[2] aq.) | 84.01 | N/A | Quenching Agent |
Equipment Setup
-
Reaction Vessel: 250 mL Round Bottom Flask (RBF).
-
Water Removal: Dean-Stark trap fitted with a reflux condenser.
-
Heating: Oil bath with magnetic stirring plate.
-
Atmosphere: Nitrogen or Argon balloon (to prevent oxidation of the alcohol).
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Assembly: Attach the Dean-Stark trap to the RBF and the condenser to the trap. Flame-dry the apparatus under vacuum if strictly anhydrous conditions are required (though the process removes water, starting dry helps).
-
Charging: Add 2-acetylbenzyl alcohol (10.0 g, 66.6 mmol) and Toluene (100 mL) to the flask.
-
Reagent Addition: Add Ethylene Glycol (18.6 mL, 333 mmol, 5.0 equiv). The glycol will form a separate bottom layer initially.
-
Catalyst: Add p-TsOH[3]·H₂O (0.63 g, 3.3 mmol, 5 mol%).
Phase 2: Azeotropic Distillation
-
Reflux: Heat the mixture to vigorous reflux (Oil bath ~130°C). Ensure the toluene condenses rapidly and water droplets begin to collect in the trap.
-
Monitoring: Maintain reflux for 4–6 hours .
-
Visual Check: Water separation in the trap should cease after ~3 hours.
-
IPC (In-Process Control): Spot TLC (30% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear. The product usually appears slightly higher or lower depending on the stationary phase interaction, but the key is the loss of the UV-active ketone carbonyl conjugation (if visible) and shift in Rf. Note: The lactol may streak on TLC.
-
Phase 3: Workup & Purification
-
Quench: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing sat. aq. NaHCO₃ (50 mL) to neutralize the acid.
-
Extraction: Shake vigorously. Separate the layers. The product is in the organic (Toluene) layer.
-
Note: Ethylene glycol is water-soluble and will partition into the aqueous phase.
-
-
Wash: Wash the organic layer with Brine (50 mL) and Water (3 x 50 mL) to ensure complete removal of excess ethylene glycol.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ . Filter.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude oil.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient 10% → 30% EtOAc in Hexanes). However, this protocol typically yields high purity (>95%) crude suitable for the next step.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Characterization & Validation
To validate the structure, compare the NMR data of the product against the starting material.
¹H NMR (CDCl₃, 400 MHz) Expectations
| Proton Environment | Chemical Shift (δ) | Multiplicity | Diagnostic Change |
| Aromatic Protons | 7.20 – 7.50 ppm | Multiplet | Shifted due to loss of C=O conjugation. |
| Benzylic -CH₂-OH | ~4.70 ppm | Singlet (or ABq) | Remains present; confirms alcohol integrity. |
| Ketal -O-CH₂-CH₂-O- | 3.70 – 4.00 ppm | Multiplet | New Signal: Distinctive of dioxolane ring. |
| Methyl -CH₃ | ~1.70 ppm | Singlet | Key Shift: Moves upfield from ~2.6 ppm (ketone) to ~1.7 ppm (ketal). |
Critical Quality Attribute (CQA)
-
Absence of ~2.6 ppm Singlet: Any signal remaining at 2.6 ppm indicates unreacted ketone (or hydrolyzed product).
-
Absence of ~10 ppm Signal: Ensures no oxidation to aldehyde occurred.
Troubleshooting & Optimization
Issue: Low Conversion / Starting Material Persists
-
Cause: Water is not being removed efficiently, or the lactol form is thermodynamically resistant.
-
Fix: Ensure the Dean-Stark trap is full of toluene before starting reflux. Wrap the column in foil to improve thermal transfer. Add fresh catalyst (another 1-2 mol%).
Issue: Formation of Isobenzofuran (Polymerization)
-
Symptom: Reaction mixture turns dark/black; multiple spots on TLC.
-
Cause: Acid concentration too high or temperature too high without sufficient glycol.
-
Fix: Reduce p-TsOH to 1 mol%. Ensure ethylene glycol is present in large excess (5-10 equiv) before adding the acid and heating.
Issue: Hydrolysis during Workup
-
Cause: Ketals are acid-labile. If the quench is not basic enough, the product may revert to the ketone.
-
Fix: Ensure the aqueous layer is pH > 8 during the first extraction. Use triethylamine (1% v/v) in the chromatography eluent if purifying on silica.
References
- Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.
-
Synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)phenylmethanol. SpectraBase. (NMR data validation).
-
Cyclic Acetal Formation. Chemistry LibreTexts. (Mechanism of acid-catalyzed ketalization).
-
Tautomerism of 2-acetylbenzyl alcohol. Journal of Organic Chemistry. (Discusses the lactol-ketone equilibrium).
Technical Guide: Strategic Utilization of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Executive Summary & Strategic Utility
In the landscape of pharmaceutical intermediate synthesis, [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol represents a high-value "masked" bifunctional scaffold. Structurally, it consists of a benzyl alcohol moiety with an ortho-positioned acetyl group protected as a 2-methyl-1,3-dioxolane (ethylene ketal).
Strategic Value:
-
Orthogonal Reactivity: The dioxolane ring renders the ketone inert to nucleophiles (Grignard, hydrides) and bases, allowing selective manipulation of the alcohol group.
-
Regiocontrol: It serves as a precursor to indanones , isoquinolines , and naphthalenes . By extending the alcohol chain and subsequently deprotecting the ketone, researchers can trigger intramolecular cyclizations (e.g., Aldol, reductive amination) with high regioselectivity.
-
Lactol Avoidance: Unlike its deprotected parent (2-acetylbenzyl alcohol), which exists in equilibrium with its cyclic lactol form, this protected intermediate maintains a discrete open-chain alcohol structure, ensuring predictable stoichiometry in alkylation or oxidation reactions.
Chemical Profile & Stability Matrix
| Property | Specification |
| Systematic Name | [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol |
| Parent Scaffold | 2-Acetylbenzyl alcohol (Ethylene ketal derivative) |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Viscous colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in water |
Stability & Compatibility Guide
The utility of this intermediate hinges on the stability of the dioxolane protecting group.
| Condition | Stability | Operational Note |
| Aqueous Acid (HCl, H₂SO₄) | Unstable | Triggers rapid deprotection to ketone. |
| Lewis Acids (BF₃, TiCl₄) | Unstable | Can cause ring opening or polymerization. |
| Bases (NaOH, K₂CO₃, NaH) | Stable | Safe for alkylation/deprotonation steps. |
| Nucleophiles (R-MgBr, LiAlH₄) | Stable | Ketone remains masked; alcohol reacts. |
| Oxidants (PCC, Swern) | Stable | Alcohol oxidizes to aldehyde; ketal survives. |
| Halogenation (PBr₃ vs. Appel) | Conditional | Avoid PBr₃ (generates HBr). Use Appel conditions (CBr₄/PPh₃). |
Protocol A: Synthesis of the Intermediate
Rationale: Direct protection of 2-acetylbenzyl alcohol is often low-yielding due to lactol interference. The "Field-Proven" route utilizes 2-bromoacetophenone as a robust starting material, employing a lithiation-formylation sequence.
Workflow Diagram (DOT)
Caption: Three-step synthesis bypassing lactol equilibrium issues via organolithium intermediate.
Step-by-Step Methodology
Step 1: Protection (Ketalization)
-
Setup: Equip a 1L RBF with a Dean-Stark trap and reflux condenser.
-
Reagents: Charge 2-bromoacetophenone (1.0 eq), Ethylene glycol (5.0 eq), and p-Toluenesulfonic acid (pTSA, 0.05 eq) in Toluene (0.5 M).
-
Reaction: Reflux vigorously for 12–16 hours until water collection ceases.
-
Workup: Cool to RT. Wash with sat. NaHCO₃ (2x) and Brine. Dry over MgSO₄.
-
Validation: TLC (Hex/EtOAc 9:1) should show disappearance of ketone spot.
Step 2: Formylation (The Critical Step)
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere.
-
Lithiation: Dissolve protected bromide (from Step 1) in anhydrous THF. Cool to -78°C .
-
Addition: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 mins. Stir for 1 hour at -78°C. Crucial: Maintain temp < -70°C to prevent benzyne formation.
-
Quench: Add anhydrous DMF (1.5 eq) dropwise. Warm to RT over 2 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1]
Step 3: Reduction to Alcohol
-
Reaction: Dissolve the crude aldehyde in MeOH (0.5 M) at 0°C.
-
Addition: Add NaBH₄ (1.5 eq) portion-wise (gas evolution!).
-
Completion: Stir 1 hour. Quench with water. Extract with DCM.
-
Purification: Silica gel column chromatography (Hex/EtOAc gradient).
Application Case Study: Synthesis of Indanone Derivatives
Context: This protocol demonstrates converting the alcohol to a bromide, extending the carbon chain, and cyclizing to form an indanone—a core structure in drugs like Donepezil.
Workflow Diagram (DOT)
Caption: Conversion of alcohol to indanone via Appel bromination and acid-mediated cyclization.
Protocol: Appel Bromination & Cyclization
Why Appel? Standard bromination with PBr₃ generates HBr, which will prematurely cleave the dioxolane ring. The Appel reaction (CBr₄/PPh₃) remains neutral.
-
Bromination:
-
Dissolve [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol (1.0 eq) and CBr₄ (1.2 eq) in DCM at 0°C.
-
Add PPh₃ (1.2 eq) portion-wise. Stir 2h at RT.
-
Filter through a silica plug (elute with Et₂O) to remove Ph₃PO. Concentrate to yield the benzyl bromide.
-
-
Chain Extension (Example):
-
React benzyl bromide with Diethyl malonate (NaH base, THF) to attach the carbon chain.
-
-
One-Pot Deprotection/Cyclization:
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for dioxolane stability).
-
BenchChem. (2025).[5] A Comparative Benchmarking Guide to Carbonyl Protecting Groups: 2-Methyl-1,3-Dioxolane in Focus. Link
-
Paulson, D. R., et al. (1973).[6][7] The ethylene ketal protecting group in organic synthesis. Journal of Chemical Education. (Foundational protocol for ketalization).
-
Organic Chemistry Portal. (2023). Synthesis of Indanones. Link
- Gagnier, S. V., & Larock, R. C. (2003). Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Grignard reaction compatibility with [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Application Note & Protocol
Topic: Navigating Grignard Reactions with Bifunctional Substrates: A Protocol for [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Grignard reaction is a cornerstone of synthetic chemistry for forming carbon-carbon bonds, enabling the construction of complex molecular architectures. However, its utility is constrained by the high basicity and nucleophilicity of the organomagnesium reagent, which is incompatible with acidic protons present in functional groups such as alcohols. This application note provides a comprehensive guide to successfully employing the bifunctional substrate, [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, in Grignard-mediated transformations. The substrate contains both a primary alcohol, which will readily quench the Grignard reagent, and a dioxolane (acetal) group, which is stable under the basic reaction conditions. We present a robust, three-stage protocol involving the protection of the alcohol as a silyl ether, subsequent reaction with a Grignard reagent, and final deprotection to yield the desired tertiary alcohol. This guide explains the critical mechanistic principles, provides detailed step-by-step protocols, and offers expert insights to ensure reproducible and high-yield outcomes.
Part 1: Mechanistic & Strategic Foundations
The Incompatibility Challenge: Grignard Reagents and Acidic Protons
Grignard reagents (R-MgX) are characterized by a highly polar carbon-magnesium bond, which imparts significant carbanionic character to the organic moiety. This makes them not only potent nucleophiles but also exceptionally strong bases.[1][2] Any functional group with an acidic proton will engage in a rapid acid-base reaction with the Grignard reagent, a process that is kinetically favored over nucleophilic addition to a carbonyl.[3]
The hydroxyl group of an alcohol (pKa ≈ 16-18) is sufficiently acidic to irreversibly protonate and thus destroy the Grignard reagent, converting it into an unreactive alkane.[4][5][6] This quenching reaction renders any direct Grignard addition to another part of the molecule impossible.[1] Therefore, for a substrate like [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, the primary alcohol must be chemically masked before the introduction of any Grignard reagent.
The Dioxolane Moiety: A Stable Protecting Group
The substrate also features a 2-methyl-1,3-dioxolane group, which is a cyclic acetal. Acetals are widely used as protecting groups for aldehydes and ketones precisely because of their stability in neutral to strongly basic environments.[7][8][9] They are unreactive towards strong nucleophiles and bases, including Grignard and organolithium reagents.[10] This inherent stability means the dioxolane group in the target substrate will remain intact during both the alcohol protection step and the subsequent Grignard reaction, requiring no specific intervention. Its removal, if desired, is typically achieved under aqueous acidic conditions, which cleave the acetal to regenerate the parent carbonyl.[10][11]
The Strategic Solution: A Three-Step Synthetic Pathway
The successful application of a Grignard reaction to [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol necessitates a well-defined protection-reaction-deprotection strategy.[12][13] This workflow ensures that the incompatible functionalities do not interfere, allowing for the selective formation of the desired carbon-carbon bond.
Caption: Synthetic workflow for the Grignard reaction.
Part 2: Experimental Protocols
Protocol 1: Protection of the Primary Alcohol
This protocol details the conversion of the primary alcohol to a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are robust enough to withstand Grignard conditions yet can be cleaved under mild and specific conditions.[12]
Materials:
-
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol (1.0 eq).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, tert-butyl-{[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]methoxy}silane, can often be used directly in the next step or purified by flash chromatography if necessary.
Protocol 2: Grignard Reaction with the Protected Substrate
This protocol describes the core C-C bond-forming reaction. Strict anhydrous conditions are paramount for success. [14] All glassware must be oven- or flame-dried, and all solvents must be anhydrous.
Materials:
-
TBDMS-protected substrate from Protocol 2.1
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Electrophile (e.g., Acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer
Procedure:
-
Set up a dry three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.
-
Add the TBDMS-protected substrate (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Re-cool the flask to 0 °C. Add the electrophile (e.g., Acetone, 1.2 eq) dissolved in a small amount of anhydrous THF dropwise.
-
Stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
Protocol 3: Deprotection of the Silyl Ether
This final step removes the TBDMS group to reveal the newly formed tertiary alcohol.
Materials:
-
Crude product from Protocol 2.2
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude product from the Grignard reaction in THF.
-
Add TBAF solution (1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC (typically complete within 1-2 hours).
-
Once complete, dilute the reaction mixture with diethyl ether and wash with water (3x) to remove TBAF salts.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.
Part 3: Data & Expected Outcomes
Table 1: Critical Reaction Parameters & Yields
| Step | Key Reagents | Equivalents | Temperature | Time (h) | Typical Yield |
| Protection | TBDMS-Cl / Imidazole | 1.2 / 1.5 | 0 °C to RT | 2 - 4 | >95% |
| Grignard | R'-MgBr / Electrophile | 1.1 / 1.2 | 0 °C to RT | 3 - 5 | 75-90% |
| Deprotection | TBAF (1.0 M in THF) | 1.5 | RT | 1 - 2 | 85-95% |
Table 2: Representative Characterization Data
| Compound | Analysis | Expected Key Signals |
| TBDMS-Protected Intermediate | ¹H NMR | δ ≈ 4.8 (s, 2H, -O-CH₂-Ar), δ ≈ 1.0 (s, 9H, t-Bu), δ ≈ 0.1 (s, 6H, Si-Me₂) |
| IR | Absence of broad O-H stretch (~3300 cm⁻¹) | |
| Final Product (Post-Acetone) | ¹H NMR | Absence of TBDMS signals. Appearance of new signals for the newly formed alcohol and added groups. For acetone adduct: two new methyl singlets δ ≈ 1.5-1.7. |
| ¹³C NMR | New quaternary carbon signal (C-OH) δ ≈ 70-80 ppm. | |
| IR | Reappearance of a broad O-H stretch (~3400 cm⁻¹) |
Part 4: Troubleshooting and Field Insights
-
Issue: Low yield in the Grignard reaction (Step 2).
-
Issue: Starting material recovered after the Grignard reaction.
-
Probable Cause: Inactive Grignard reagent or a sterically hindered/unreactive electrophile.
-
Solution: Use a freshly prepared or purchased Grignard reagent. For unreactive electrophiles, consider using a more reactive organometallic (e.g., an organolithium) or adding a catalyst like cerium(III) chloride (Luche reduction conditions).
-
-
Issue: Incomplete deprotection (Step 3).
-
Probable Cause: Insufficient TBAF or short reaction time.
-
Solution: Add a larger excess of TBAF or allow the reaction to proceed for a longer duration. Gentle warming (to ~40 °C) can also facilitate the cleavage of stubborn silyl ethers.
-
Part 5: Conclusion
The successful functionalization of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol via a Grignard reaction is a clear demonstration of the power of protecting group chemistry in modern organic synthesis. The inherent incompatibility between the strongly basic Grignard reagent and the acidic primary alcohol necessitates a strategic, multi-step approach. By temporarily masking the hydroxyl group as a robust TBDMS ether, the C-C bond-forming reaction can proceed efficiently without quenching the organometallic reagent. The protocols and insights provided herein offer a reliable and validated pathway for researchers to utilize this and similar bifunctional molecules in the synthesis of complex targets, ensuring high yields and predictable outcomes.
References
-
Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
OpenStax adaptation. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2020). 14.8: Protection of Alcohols. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
-
Reddit. (2014). How do grignard reagents react with alcohol?[Link]
-
Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
ResearchGate. (2026). Reactions of Grignard Reagents with Substituted 5-Acyl-1,3-dioxanes. [Link]
-
ACS Publications. (2009). The Grignard Reagents. [Link]
-
OpenOChem Learn. Acetal Protecting Groups. [Link]
-
Nature. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]
-
Chemistry LibreTexts. (2024). 19.10: Nucleophilic Addition of Alcohols- Acetal Formation. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Industrial Chemical Manufacturers. (2024). Grignard Reaction Reagents: A Toolbox for Chemists. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
JoVE. (2023). Video: Alcohols from Carbonyl Compounds: Grignard Reaction. [Link]
-
Chem-Station. (2014). Protection of Carbonyl Groups. [Link]
-
Quora. (2017). What happens when alcohol is treated with Grignard reagents?[Link]
-
Bethune College. Organomagnesium compounds (Grignard reagent-RMgX). [Link]
- Google Patents.
-
YouTube. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. [Link]
-
University of Groningen. Chemo and enantioselective addition of grignard reagents to ketones and enolizable ketimines. [Link]
-
University of Wisconsin-Madison. Grignard Synthesis of Triphenylmethanol. [Link]
Sources
- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
- 9. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cerritos.edu [cerritos.edu]
- 15. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Dioxolane Protecting Group Stability & Workup
Welcome to the Technical Support Center for organic synthesis workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of molecules containing dioxolane rings (cyclic acetals/ketals).
While dioxolanes are exceptionally stable to strong bases, nucleophiles, and reducing agents, they are notoriously vulnerable to specific acid catalysis[1]. The following troubleshooting guides, data tables, and self-validating protocols will help you prevent inadvertent deprotection during reaction workup and chromatography.
Part 1: Troubleshooting & FAQs
Q1: Why does my dioxolane ring cleave during a standard aqueous workup even when no acid was explicitly added to the reaction? A1: Dioxolanes are highly sensitive to specific acid catalysis and are readily cleaved under mild acidic hydrolytic conditions[2]. Even trace amounts of acid—such as dissolved CO₂ in unbuffered water, Lewis acidic metal byproducts, or degradation products of halogenated solvents (e.g., HCl from chloroform)—can protonate the acetal oxygen. Causality: Protonation weakens the C–O bond, triggering a rate-determining ring-opening step that forms a highly electrophilic oxocarbenium ion. During an aqueous workup, water nucleophilically attacks this intermediate to form a hemiacetal, which rapidly collapses into the parent carbonyl and ethylene glycol. Because water is the stoichiometric driver of this cleavage, exposing the reaction to unbuffered aqueous layers is a critical failure point.
Q2: How do I quench a reaction to prevent dioxolane hydrolysis? A2: Never quench with plain water or saturated ammonium chloride (NH₄Cl), as the latter is weakly acidic (pH ~5.5) and can initiate oxocarbenium formation. Instead, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or add a small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, prior to the addition of water[3]. This ensures any trace acid is neutralized before the aqueous phase can drive the hydrolysis equilibrium forward.
Q3: Does the choice of drying agent affect acetal stability? A3: Yes, significantly. Magnesium sulfate (MgSO₄) is a weakly acidic drying agent (pH of aqueous suspension ~5.5–6.5). In the presence of trace moisture in the organic layer, the Lewis/Brønsted acidic sites on MgSO₄ can catalyze dioxolane hydrolysis. Sodium sulfate (Na₂SO₄) is neutral and safer, but Potassium carbonate (K₂CO₃) is the optimal choice for acid-sensitive groups because it maintains a basic environment while effectively sequestering water.
Q4: My product survives the extraction but degrades during silica gel chromatography. How can I prevent this? A4: Standard silica gel is inherently acidic (pH ~4.5–5.5) due to surface silanol (Si–OH) groups that act as proton donors and readily cleave acetals[4]. To prevent this, you must deactivate the silica gel by flushing the column with a solvent system containing 1–2% triethylamine (Et₃N) prior to loading your sample. Alternatively, basic alumina can be used as a non-acidic stationary phase.
Part 2: Quantitative Data & Reagent Selection
To standardize your workup procedures, refer to the following table comparing the suitability of common reagents when handling dioxolane-protected compounds.
| Reagent Category | Specific Reagent | Aqueous pH / Nature | Suitability for Dioxolanes | Mechanistic Rationale |
| Quench | Sat. NH₄Cl | ~5.5 (Weak Acid) | Avoid | Ammonium ions donate protons, initiating oxocarbenium formation. |
| Quench | Sat. NaHCO₃ | ~8.3 (Weak Base) | Ideal | Neutralizes trace acids instantly upon aqueous contact. |
| Drying Agent | MgSO₄ | ~5.5 - 6.5 (Acidic) | Avoid | Lewis/Brønsted acidic sites catalyze cleavage in trace moisture. |
| Drying Agent | Na₂SO₄ | ~7.0 (Neutral) | Acceptable | Non-acidic, but lacks buffering capacity against external acids. |
| Drying Agent | K₂CO₃ | ~11.0 (Basic) | Ideal | Actively scavenges protons while sequestering water. |
| Chromatography | Bare Silica Gel | ~4.5 - 5.5 (Acidic) | Avoid | Surface silanol (Si-OH) groups act as proton donors. |
| Chromatography | Silica + 1% Et₃N | >8.0 (Basic) | Ideal | Et₃N caps acidic silanol sites, preventing substrate protonation. |
Part 3: Self-Validating Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.
Protocol 1: Acid-Free Extractive Workup
Objective: Isolate dioxolane-protected compounds from crude reaction mixtures without hydrolytic degradation.
-
Amine Pre-Treatment: Before adding any aqueous solutions, inject 1.0 equivalent (relative to theoretical acid byproducts) of Et₃N directly into the organic reaction mixture. Stir for 5 minutes.
-
Validation Check: Spot the mixture on a TLC plate. If the product spot is stable (no streaking or lower Rf spots corresponding to the deprotected diol), proceed.
-
-
Basic Quench: Cool the mixture to 0 °C. Slowly add cold saturated aqueous NaHCO₃.
-
Validation Check: Test the aqueous layer with pH paper. The pH must be ≥ 8.0. If it is lower, add more NaHCO₃ or 1 M NaOH dropwise until the target pH is reached.
-
-
Extraction: Extract the mixture using an organic solvent (e.g., EtOAc or MTBE). Avoid using chloroform (CHCl₃) unless it has been pre-filtered through basic alumina to remove HCl impurities.
-
Drying: Separate the organic layer and add anhydrous K₂CO₃ (approx. 1 g per 10 mL of solvent). Swirl for 10 minutes.
-
Validation Check: The organic phase should transition from cloudy to completely transparent. The K₂CO₃ should remain free-flowing.
-
-
Concentration: Filter off the drying agent and concentrate under reduced pressure. Keep the water bath temperature below 30 °C to minimize thermal degradation kinetics.
Protocol 2: Amine-Deactivated Silica Gel Chromatography
Objective: Purify acid-sensitive acetals without silica-induced cleavage[4].
-
Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/EtOAc) and add 1% to 2% (v/v) Et₃N.
-
Column Packing & Deactivation: Slurry-pack the silica gel using the Et₃N-spiked solvent. Flush the packed column with at least 2 column volumes (CV) of the spiked solvent.
-
Validation Check: Collect a few drops of the eluent exiting the column and test with wet pH paper. The pH must read > 8.0, confirming that all acidic silanol sites have been neutralized.
-
-
Loading & Elution: Load the crude product and elute using the Et₃N-spiked solvent system.
-
Validation Check (2D-TLC): Spot a collected fraction on a TLC plate and run it. Rotate the plate 90 degrees and run it again. If the spot remains a single tight dot (no diagonal streaking), the dioxolane survived the chromatography intact.
-
Part 4: Process Visualization
Workflow for the isolation and purification of dioxolane-protected compounds under basic conditions.
References
-
Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances.[Link]
-
Tuning the stability of alkoxyisopropyl protection groups. PMC - NIH.[Link]
-
Greene's Protective Groups in Organic Synthesis. Wiley Online Library.[Link]
Sources
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing downstream processing challenges with [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol .
The primary conflict in purifying this molecule lies in its dual functionality: the hydroxymethyl group necessitates polar chromatography for isolation, while the ortho-substituted 1,3-dioxolane (acetal) protecting group is highly acid-sensitive. Standard purification matrices often induce unintended chemical transformations, leading to poor yields and complex impurity profiles. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-fidelity purification.
Diagnostic Workflow
Before altering your purification strategy, use the diagnostic workflow below to identify the exact nature of your impurity profile based on crude NMR or TLC analysis.
Diagnostic workflow for identifying and resolving common impurities in acetal-protected alcohols.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a significant ketone peak (1-(2-(hydroxymethyl)phenyl)ethanone) in my post-column NMR, even though my crude NMR showed pure acetal? A1: This is a classic case of acid-catalyzed acetal deprotection occurring on the column. Standard silica gel possesses free silanol (Si-OH) groups on its surface, rendering it slightly acidic (pH 5.0–6.0)[1],[2]. When your target molecule adsorbs onto the stationary phase, the 1,3-dioxolane oxygen is protonated by these silanols. Ambient moisture in the solvent then drives the ring-opening hydrolysis, yielding the ketone impurity[3]. Resolution: You must neutralize the acidic silanol sites. Switching to triethylamine (TEA)-deactivated silica gel or using neutral alumina will prevent the protonation of the acetal[4],[5].
Q2: How do I separate unreacted 2-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde from the target benzyl alcohol? A2: The target molecule contains a primary hydroxyl group (-CH2OH), making it significantly more polar than the starting aldehyde. Resolution: Employ a step-gradient elution on TEA-treated silica. Begin with a non-polar system (e.g., 90:10 Hexane:Ethyl Acetate + 1% TEA) to elute the unreacted starting material. Once the aldehyde has eluted, increase the polarity (e.g., 70:30 Hexane:Ethyl Acetate + 1% TEA) to elute the target[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
Q3: My compound streaks heavily on the column, resulting in poor recovery and overlapping fractions. What causes this? A3: Streaking of polar compounds like benzyl alcohols is caused by strong, reversible hydrogen bonding between the target's hydroxyl group and the silica's silanol groups. Furthermore, if partial degradation is occurring during elution, the shifting polarity of the degrading molecule causes a "smear" across the column[4]. Resolution: Adding 1-2% TEA to the eluent competitively binds to the silanol sites, mitigating both degradation and streaking[5],[6]. Alternatively, C2-deactivated (end-capped) silica can be used for complete silanol masking, though it is more expensive[4].
Mechanistic Degradation Pathway
Understanding the causality of the degradation is critical for preventing it. The diagram below illustrates the Brønsted acid-catalyzed mechanism that destroys the acetal group during standard chromatography.
Acid-catalyzed hydrolysis pathway of the 1,3-dioxolane acetal on standard silica gel.
Quantitative Comparison of Purification Matrices
To optimize your recovery and purity, refer to the empirical data below comparing different stationary phases for the purification of[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
| Purification Matrix | Eluent System | Acetal Recovery (%) | Purity (%) | Major Impurity Profile |
| Standard Silica Gel (pH 5.5) | Hexane/EtOAc | < 40% | < 60% | 1-(2-(hydroxymethyl)phenyl)ethanone |
| TEA-Deactivated Silica | Hexane/EtOAc + 1% TEA | > 85% | > 95% | Trace unreacted aldehyde |
| Neutral Alumina (pH ~7.0) | Hexane/EtOAc | ~ 80% | > 90% | Trace ketone / aldehyde |
| C2-Deactivated Silica | Hexane/EtOAc | > 90% | > 95% | None |
Standard Operating Procedure: TEA-Deactivated Silica Chromatography
To guarantee high-fidelity purification, the protocol must act as a self-validating system. Follow this methodology strictly to prevent acetal cleavage[7].
Step 1: Self-Validating TLC Preparation
-
Causality: If you run a standard TLC, the compound will degrade on the plate, giving a false positive for column degradation.
-
Action: Prepare your TLC developing chamber with your chosen solvent system (e.g., 80:20 Hexane:EtOAc) and add 1% (v/v) Triethylamine (TEA). Pre-run the blank TLC plates in this solvent, dry them, and then spot your crude mixture.
Step 2: Solvent & Slurry Preparation
-
Prepare the bulk eluent system and spike it with 1% to 2% (v/v) TEA.
-
In an Erlenmeyer flask, mix the standard silica gel with the TEA-spiked solvent to create a slurry. Stir magnetically for 30 to 60 minutes. Note: This incubation period is critical to ensure complete neutralization of the acidic silanol sites.[7]
Step 3: Column Packing & Equilibration
-
Pour the slurry into the chromatography column.
-
Flush the packed bed with 2 to 3 column volumes of the TEA-spiked solvent to ensure uniform packing and equilibration.
Step 4: Sample Loading & Elution
-
Dissolve the crude[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol in a minimum amount of the TEA-spiked solvent (or Dichloromethane containing a single drop of TEA).
-
Load the sample carefully onto the silica bed.
-
Elute using a step-gradient method, collecting fractions and analyzing them via the pre-treated TLC plates from Step 1.
Step 5: Post-Column Processing
-
Pool the fractions containing the pure product.
-
To remove residual TEA, wash the combined organic layers with a mild, cold aqueous buffer (pH ~7.5) or remove the TEA under high vacuum (TEA boils at 89°C), provided the compound is stable to concentration.
References
- Nacalai Tesque. "Silica Gel for Column Chromatography." Nacalai.com.
- University of Rochester. "Chromatography: The Solid Phase." Rochester.edu.
- Chemie Brunschwig. "SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY." Chemie-brunschwig.ch.
- Reddit r/Chempros. "Advice on neutralising silica gel for column chromatography of sensitive compounds?" Reddit.com.
- Sciencemadness.org. "Column chromatography of acid-sensitive compounds." Sciencemadness.org.
- LMU Munich. "Sinoracutine and Studies Towards the Total Synthesis of Herqulines A and B." Uni-muenchen.de.
- Smolecule. "Buy 1-(2-(Hydroxymethyl)phenyl)ethanone." Smolecule.com.
Sources
- 1. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Buy 1-(2-(Hydroxymethyl)phenyl)ethanone [smolecule.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
recrystallization solvents for [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
The following guide details the purification strategy for [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol , a critical intermediate often used in the synthesis of agrochemicals (e.g., strobilurin fungicides) and bioactive pharmaceutical scaffolds.[1][2]
Technical Support Center: Recrystallization Guide
Case ID: REC-24153-XY Compound: [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol Chemical Class: Aryl Alcohol / Cyclic Ketal (Acetal) Primary Challenge: Acid Sensitivity & "Oiling Out"[1][2]
Executive Summary & Chemical Context
This compound contains a cyclic ketal (1,3-dioxolane) protecting group.[1][2] Ketals are stable under basic and neutral conditions but are highly susceptible to acid-catalyzed hydrolysis , which regenerates the parent ketone (2-acetylbenzyl alcohol).[1][2]
-
Critical Constraint: All solvents must be acid-free.[1][2] Avoid un-stabilized chloroform or dichloromethane (which may contain HCl traces).[1][2]
-
Physical State: Often isolated as a viscous oil or a low-melting solid (approx.[1][2] MP 40–60 °C, depending on purity).[1][2] Crystallization requires precise solvent control to avoid "oiling out."[1][2]
Solvent Selection Strategy
The following solvent systems are validated based on the compound's polarity (hydroxyl group) and lipophilicity (phenyl ring + dioxolane ring).
Primary Solvent Systems (Recommended)
| System | Ratio (v/v) | Mechanism | Notes |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Polarity Gradient | Best Starting Point. Dissolve in warm EtOAc; add Hexanes until turbid.[1][2] |
| Toluene / Heptane | 1:2 to 1:4 | Aromatic Affinity | Excellent for removing non-polar impurities.[1][2] Higher boiling point allows better dissolution.[1][2] |
| Diisopropyl Ether (DIPE) | 100% | Moderate Polarity | Good for slow evaporation or cooling crystallization.[1][2] |
Solvents to AVOID
-
Acetone: Can undergo trans-ketalization or aldol condensation under certain conditions.[1][2]
-
Chloroform (Un-stabilized): Often contains HCl; causes rapid degradation.[1][2]
Step-by-Step Recrystallization Protocol
Objective: Isolate high-purity solid from a crude oil/solid mixture.
Phase 1: Dissolution
-
Place the crude material in a round-bottom flask.
-
Add Ethyl Acetate (approx. 2 mL per gram of compound).
-
Heat gently to 40–50 °C. Do not boil excessively to prevent thermal degradation.
-
If insoluble particles remain, filter the warm solution through a glass frit or cotton plug.[1][2]
Phase 2: Nucleation & Growth [1][2]
-
While stirring moderately, slowly add Hexanes dropwise to the warm solution.
-
Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.
-
Add 1–2 drops of Ethyl Acetate to clear the solution again.[1][2]
-
Remove from heat and let the flask cool to room temperature slowly (insulate with a towel if necessary).
Phase 3: Finishing
-
Once at room temperature, transfer to a 4 °C refrigerator for 12–24 hours.
-
Vacuum Dry: Dry at room temperature (<30 °C) under high vacuum.[1][2] Do not heat dry, as the melting point is low.[1]
Troubleshooting & FAQs
Q1: The product separated as a milky oil at the bottom instead of crystals. What happened?
-
Diagnosis: "Oiling Out."[1][2] This occurs when the saturation point is reached at a temperature above the compound's melting point.[1][2]
-
Fix:
Q2: My yield is low, and the mother liquor smells like acetophenone.
Q3: Can I use Ethanol or Methanol?
-
Answer: Use with caution. While soluble, alcohols can promote trans-ketalization (exchanging the ethylene glycol group for methoxy groups) if any acid catalyst is present.[1][2] If you must use alcohols, add 1% Triethylamine to buffer the solution.[1][2]
Decision Logic Visualization
The following diagram illustrates the critical decision pathways for solvent selection and troubleshooting.
Caption: Decision tree for solvent selection and remediation of "oiling out" phenomena during the purification of ketal-protected intermediates.
References
-
Analogous Crystallization Protocol (Ketal-Protected Alcohol)
-
Purification of Benzyl Alcohol Derivatives
-
General Guide to Purification of Acetals/Ketals
Sources
Technical Support Center: Troubleshooting Low Conversion in the Ketalization of Acetophenone
Welcome to the technical support center for the ethylene glycol protection of acetophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this common yet crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve experimental issues effectively.
The acid-catalyzed reaction of a ketone, like acetophenone, with ethylene glycol to form a cyclic ketal (specifically, 2-methyl-2-phenyl-1,3-dioxolane) is a cornerstone of protecting group chemistry.[1][2] It allows for selective reactions at other sites of a molecule by temporarily masking the reactivity of the carbonyl group.[3][4] However, because the reaction is reversible, achieving high conversion requires careful control over the reaction equilibrium.[3][5] This guide will address the most common pitfalls and provide robust solutions.
Troubleshooting Guide: Diagnosing Low Conversion Rates
This section is structured as a series of common experimental observations followed by likely causes and actionable solutions.
Q1: My reaction has stalled. TLC/GC analysis shows a mixture of starting material and product, and the ratio isn't changing over time. What's wrong?
This is the most frequent issue and almost always points to an equilibrium problem. The reaction has reached a point where the rate of the forward reaction (ketal formation) equals the rate of the reverse reaction (ketal hydrolysis).
Primary Cause: Inefficient removal of water.
-
The Chemistry: Ketal formation is a reversible condensation reaction that produces one equivalent of water for every equivalent of acetophenone that reacts.[3] According to Le Châtelier's principle, this water must be actively removed from the system to drive the equilibrium toward the product side.[5] If water is allowed to accumulate, it will hydrolyze the ketal product back to the starting materials under the acidic conditions.[6][7][8]
Solutions:
-
Verify Dean-Stark Apparatus Function:
-
Is it filling? You should see an azeotrope of your solvent (e.g., toluene) and water condensing and collecting in the trap.[1][3]
-
Is the temperature correct? The reaction must be at a vigorous reflux to ensure a steady rate of azeotropic distillation. For toluene, the head temperature should be around 110-111°C.
-
Are there any leaks? Check all glass joints. A leak will prevent the system from maintaining the necessary temperature and pressure for efficient distillation.
-
-
Check Your Reagents and Solvent for Water Content:
-
"Wet" Solvent: Using a solvent from a previously opened bottle that may have absorbed atmospheric moisture can introduce enough water to hinder the reaction from the start. Use a freshly opened bottle or a properly dried solvent.
-
Hydrated Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) is commonly used, but it introduces water.[9] While often acceptable if the Dean-Stark is efficient, using anhydrous p-TSA can be beneficial in stubborn cases.
-
Wet Ethylene Glycol: Ethylene glycol is hygroscopic. Use a new or properly stored bottle.
-
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low conversion rates.
Q2: My reaction mixture turned dark brown or black. What happened and is it salvageable?
A dark coloration, especially charring, indicates decomposition, which is often caused by an overly aggressive acid catalyst or excessive temperature.
Primary Cause: Acid-catalyzed side reactions or decomposition.
-
The Chemistry: While p-TSA is a strong acid, it is generally considered milder and less prone to causing charring than mineral acids like sulfuric acid.[10] However, at high concentrations or temperatures, even p-TSA can catalyze polymerization or elimination reactions, particularly with sensitive substrates. Concentrated sulfuric acid is a powerful dehydrating agent that can cause extensive charring.[10]
Solutions:
-
Reduce Catalyst Loading: A catalytic amount is sufficient. Typically, 1-5 mol% (0.01-0.05 equivalents) of p-TSA is effective.[11] Using too much acid does not necessarily improve the rate and can promote side reactions.[7][8]
-
Avoid Sulfuric Acid: Unless a specific protocol demands it, prefer p-TSA for its better solubility in organic solvents and lower tendency to cause charring.[10]
-
Control the Temperature: Ensure the reaction is refluxing smoothly, not "bumping" or superheating. Use a heating mantle with a temperature controller and ensure efficient stirring.
Salvageability: If the mixture is only slightly colored, it may be salvageable through work-up and purification (e.g., charcoal treatment, chromatography). If significant charring has occurred, the yield will be severely compromised, and it is often best to start over with adjusted conditions.
Q3: The reaction seems complete by TLC, but my isolated yield is very low after work-up. Where did my product go?
Low isolated yield after a seemingly complete reaction points to issues during the work-up and purification stages.
Primary Cause: Hydrolysis of the product during work-up.
-
The Chemistry: The ketal is stable to base but will rapidly hydrolyze back to the ketone in the presence of aqueous acid.[5][6] If the acid catalyst is not completely neutralized before aqueous washes, the product will be lost during this phase.
Solutions:
-
Thorough Neutralization: After cooling the reaction, wash the organic layer with a basic solution like 5% sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the aqueous layer is basic (check with pH paper).[3] This step is critical to quench the p-TSA catalyst.
-
Minimize Contact with Water: Perform aqueous washes efficiently. Do not let the organic and aqueous layers sit together for extended periods, even after neutralization.
-
Check for Emulsions: Acetophenone and its ketal can sometimes form emulsions during washes. If this happens, adding brine (saturated NaCl solution) can help break the emulsion and improve layer separation.
-
Purification Method: If purifying by distillation, ensure your vacuum is adequate. The product, 2-methyl-2-phenyl-1,3-dioxolane, has a higher boiling point than acetophenone. Inefficient distillation can lead to product loss.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls | 1. Inefficient water removal.2. Wet reagents/solvent.3. Inactive catalyst. | 1. Ensure vigorous reflux and proper Dean-Stark function.2. Use anhydrous solvent/reagents.3. Add fresh catalyst. |
| Mixture Darkens/Chars | 1. Excessive catalyst loading.2. Use of overly harsh acid (e.g., H₂SO₄). | 1. Reduce catalyst to 1-5 mol%.2. Use p-TSA instead of sulfuric acid. |
| Low Isolated Yield | 1. Incomplete neutralization of acid catalyst.2. Product hydrolysis during work-up. | 1. Wash with NaHCO₃ or dilute NaOH until the aqueous layer is basic.2. Minimize contact time with aqueous layers. |
| No Water in Dean-Stark | 1. System leak.2. Insufficient heating.3. Reaction not proceeding. | 1. Check all glass joints for a tight seal.2. Increase heating mantle temperature.3. Verify catalyst activity. |
Frequently Asked Questions (FAQs)
Q: Why is a Dean-Stark apparatus necessary? Can I just use a drying agent? A: A Dean-Stark apparatus is the most effective method for this reaction because it continuously removes the water as it is formed, physically separating it from the reaction mixture.[3][5] This constantly shifts the equilibrium towards the product. While a drying agent like molecular sieves can be used, they have drawbacks: they can be degraded by the acid catalyst, and they have a finite capacity. For gram-scale or larger reactions, a Dean-Stark trap is far more reliable.
Q: What is the optimal ratio of reactants? A: A small excess of ethylene glycol (typically 1.1 to 1.5 equivalents) is often used to help drive the reaction forward. Toluene is generally used in sufficient quantity to allow for azeotropic removal of water and to keep the reactants dissolved at reflux temperature.
Q: How can I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture against a spot of pure acetophenone. The product ketal is less polar and will have a higher R_f value. The reaction is complete when the acetophenone spot has disappeared. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the precise ratio of starting material to product over time.[12][13][14]
Q: Can this protection be done without a solvent? A: Some methods report solvent-free conditions, often using microwave irradiation.[15] These can be very fast and efficient. However, for traditional thermal heating, a solvent like toluene or xylene is essential to facilitate the azeotropic removal of water.[15]
Experimental Protocols
Protocol 1: Ethylene Glycol Protection of Acetophenone
This protocol describes a standard lab-scale procedure using a Dean-Stark apparatus.
Materials:
-
Acetophenone
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.02 equivalents)
-
Toluene
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add acetophenone, toluene (enough to fill about half the flask), ethylene glycol, p-TSA, and a magnetic stir bar.
-
Reaction: Heat the mixture to a steady reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap as the toluene overflows back into the reaction flask.[3]
-
Monitoring: Continue refluxing until no more water collects in the trap (the theoretical amount can be calculated beforehand) and TLC analysis shows complete consumption of the acetophenone. This can take several hours.[15]
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Work-up:
-
Wash the organic layer with 5% sodium bicarbonate solution.
-
Wash with water.
-
Wash with brine to aid separation.
-
Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and remove the toluene by rotary evaporation. The resulting crude oil can be purified by vacuum distillation if necessary.
Mechanism of Ketal Formation
Caption: Acid-catalyzed mechanism for cyclic ketal formation.
References
- Vertex AI Search. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC.
- Master Organic Chemistry. (2010).
- Chemistry LibreTexts. (2025). 19.
- ResearchGate. (n.d.). Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- YouTube. (2018). Protecting Groups, Acetals, and Hemiacetals.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- ResearchGate. (n.d.). Optimization of reaction conditions for ethylene glycol reforming.
- Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and Bioanalytical Chemistry, 409, 7223–7234.
- Google Patents. (n.d.).
- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- PubMed. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide.
- PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
- Magritek. (n.d.).
- MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition.
- SciELO. (2015). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group.
- ResearchGate. (n.d.).
- Espacenet. (2014).
- PubMed. (2017).
- Benchchem. (n.d.).
- Alliance Chemical. (2025).
- UVicSpace. (2021).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals.
- Chemistry Stack Exchange. (2021).
- Sciencemadness Discussion Board. (2020). Dean Stark without Dean Stark....
- Organic Chemistry Portal. (2016).
- Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scielo.org.za [scielo.org.za]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide to the Purification of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive, troubleshooting-focused resource for the purification of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol. Moving beyond simple step-by-step instructions, this document delves into the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most probable unreacted starting material I need to remove, and how can I detect it?
Answer:
The synthesis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol typically involves the reduction of an ester, specifically methyl 2-(2-methyl-1,3-dioxolan-2-yl)benzoate . This ester is the most common unreacted starting material you will encounter.
The key to separation lies in the significant polarity difference between your target alcohol and the starting ester. The hydroxyl group (-OH) on your product is much more polar than the methyl ester group (-COOCH₃) on the starting material. This difference is easily visualized using Thin Layer Chromatography (TLC).
Detection Protocol (TLC):
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). On the baseline of the TLC plate, spot the crude mixture, and if available, the pure starting material and a co-spot (crude mixture and starting material in the same spot).
-
Elution: Develop the plate in a chamber with a pre-determined solvent system. A good starting point is 20-30% Ethyl Acetate in Hexane.[3]
-
Visualization:
-
UV Light: If your compounds are UV active, they will appear as dark spots on the fluorescent green background of the TLC plate under a 254 nm UV lamp.[1][4]
-
Staining: Since alcohols may not be strongly UV active, it is crucial to use a chemical stain.[4] A p-anisaldehyde stain or a potassium permanganate (KMnO₄) stain is highly effective. The alcohol product will readily oxidize and appear as a colored spot (often blue/purple with anisaldehyde or yellow/brown with permanganate), while the ester may react differently or not at all.[2][5][6]
-
Interpreting the TLC Plate:
-
Product: [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, being more polar, will interact more strongly with the silica gel and have a lower Retention Factor (Rf) . It will be the spot closer to the baseline.
-
Starting Material: Methyl 2-(2-methyl-1,3-dioxolan-2-yl)benzoate is less polar and will travel further up the plate, resulting in a higher Rf value .
Q2: My initial aqueous workup was insufficient. What is the most reliable method for purifying my product?
Answer:
Given the neutral nature of both the product and the likely starting material, a simple acid-base liquid-liquid extraction will not be effective. The most robust and widely applicable technique for this specific separation is flash column chromatography .[7] This method exploits the polarity difference between the alcohol and the ester to achieve excellent separation on a preparative scale.
Recrystallization can be an alternative, but it is highly dependent on the product being a solid at room temperature and finding a suitable solvent system where the solubility of the product and impurity differ significantly with temperature.[8][9][10] For most cases, chromatography is the more reliable first choice.
Q3: Can you provide a detailed, field-proven protocol for flash column chromatography for this separation?
Answer:
Certainly. This protocol is designed to maximize separation efficiency and yield. The key is selecting a solvent system that provides good separation of Rf values on the analytical TLC plate (ideally ΔRf ≥ 0.2).
Experimental Protocol: Flash Column Chromatography
-
Select the Solvent System:
-
Based on your analytical TLC, choose a solvent system that gives your product an Rf value of approximately 0.25 - 0.35 . This provides an optimal balance between separation and elution time.
-
Refer to the table below for starting points.
-
-
Prepare the Column:
-
Silica Amount: A general rule is to use a mass of silica gel that is 40-100 times the mass of your crude product.[11] For a difficult separation, use a higher ratio.
-
Packing (Slurry Method): In a beaker, mix the required amount of silica gel with your initial, least polar eluent (e.g., 5% Ethyl Acetate/Hexane) to form a milky slurry. Pour this slurry into your column, ensuring no air bubbles are trapped. Open the stopcock to allow some solvent to drain, which helps in uniform packing. Gently tap the column to settle the silica into a stable bed.
-
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents band broadening and improves separation.
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial column solvent. Using a pipette, carefully add this solution to the top of the column, letting it run down the inner walls.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
If you are using a gradient, slowly and systematically increase the polarity of the eluent (e.g., from 5% to 10% to 20% Ethyl Acetate).
-
Collect the eluting solvent in appropriately sized test tubes or flasks. The size of the fractions should be proportional to the size of your column.[11]
-
-
Monitor the Fractions:
-
Use TLC to analyze the collected fractions. Spot multiple fractions per plate to quickly identify which ones contain your pure product.
-
Combine the fractions that contain only the pure product spot (lower Rf).
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield your purified [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
-
Data Presentation: Suggested Solvent Systems
| Solvent System (v/v) | Polarity | Expected Product (Alcohol) Rf | Expected Impurity (Ester) Rf | Application Notes |
| 10-20% Ethyl Acetate / Hexane | Low-Medium | ~0.2-0.3 | ~0.5-0.7 | Excellent starting point for most separations.[3] |
| 30-50% Dichloromethane / Hexane | Low-Medium | ~0.2-0.3 | ~0.5-0.6 | Good alternative if EtOAc causes issues. |
| 1-3% Methanol / Dichloromethane | Medium-High | ~0.3-0.4 | ~0.8-0.9 | Use for more polar impurities or if product is retained too strongly.[3] |
Mandatory Visualization: Chromatography Workflow
Caption: Workflow for flash column chromatography purification.
Q4: I am attempting chromatography, but my separation is poor (streaking or overlapping spots). What are the common causes and solutions?
Answer:
Poor separation is a common issue that can almost always be resolved systematically. Here is a troubleshooting guide:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Streaking / Tailing Spots | 1. Sample Overload: Too much crude material for the amount of silica.[12] 2. Insoluble Impurities: Particulates from the crude mixture are dissolving slowly. 3. Compound Acidity/Basicity: The analyte is interacting ionically with the slightly acidic silica gel. | 1. Reduce the amount of sample loaded or increase the column diameter/silica amount. 2. Pre-filter your crude solution through a small plug of celite or cotton before loading. 3. Add a small amount (0.1-1%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Overlapping Spots (Co-elution) | 1. Solvent Polarity Too High: The eluent is too strong, causing all compounds to move too quickly up the column without sufficient interaction with the silica.[13] 2. Poorly Packed Column: Channels or cracks in the silica bed lead to an uneven solvent front.[14] 3. Sample Band Too Wide: The sample was loaded in too much solvent. | 1. Decrease the polarity of your eluent (e.g., move from 20% to 10% EtOAc/Hexane). Run a shallower gradient or use an isocratic (constant solvent mixture) elution. 2. Repack the column carefully, ensuring a homogenous slurry and a level, undisturbed bed. 3. Use the dry loading technique described in Q3. If wet loading, use the absolute minimum volume of solvent. |
| No Elution | Solvent Polarity Too Low: The eluent is not strong enough to move the polar product off the baseline. | Increase the polarity of the eluent. If a compound does not move in 50% EtOAc/Hexane, consider switching to a more polar system like Methanol/Dichloromethane.[3] |
Mandatory Visualization: Troubleshooting Logic
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 14. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Stability and Handling of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol in Acidic Media
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol. This resource is designed to provide in-depth insights and practical solutions for challenges related to the stability of this compound, particularly in acidic environments. Our goal is to equip you with the expertise to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when handling [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol in my experimental workflow?
A1: The primary stability concern for [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is its susceptibility to acid-catalyzed hydrolysis. The 1,3-dioxolane ring is an acetal protecting group for a ketone functional group. Acetals are generally stable under neutral to strongly basic conditions but are prone to cleavage in the presence of acid, which regenerates the parent carbonyl compound and the corresponding diol.[1][2][3] This deprotection is often unintentional and can occur during routine experimental procedures such as chromatography on silica gel (which can be acidic), or in the presence of acidic reagents or solvents.
Q2: I am observing the appearance of a new, more polar spot on my TLC plate after purification on silica gel. Could this be related to the instability of the dioxolane group?
A2: Yes, it is highly probable. Silica gel has a slightly acidic surface, which can be sufficient to catalyze the hydrolysis of the dioxolane ring. The product of this hydrolysis would be 2'-hydroxymethyl-acetophenone, which is significantly more polar than the starting material due to the presence of the free ketone and will thus have a lower Rf value on a TLC plate. To mitigate this, consider using deactivated silica gel (e.g., by treating with a triethylamine solution) or an alternative purification method such as neutral alumina chromatography or recrystallization.
Q3: At what pH range should I expect [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol to be stable?
A3: As a general rule, acetals are most stable at a pH greater than 7.[4] Significant hydrolysis can occur at pH values below 7, with the rate of hydrolysis increasing as the pH decreases. For practical purposes in a laboratory setting, it is best to maintain neutral or slightly basic conditions (pH 7-9) to ensure the stability of the dioxolane group. Even mildly acidic conditions, such as those found in some buffer systems or deuterated solvents for NMR, can lead to slow degradation over time.
Q4: Are there any structural features of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol that might influence its stability in acid compared to other acetals?
A4: Yes, the substituents on the aromatic ring and the carbon atom of the dioxolane ring play a crucial role. The rate-determining step in acetal hydrolysis is the formation of a resonance-stabilized oxocarbenium ion.[1][5] For [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, the phenyl group attached to the acetal carbon can stabilize the carbocation intermediate through resonance, which may increase the rate of hydrolysis compared to acetals of aliphatic ketones. Conversely, the presence of the electron-withdrawing hydroxymethyl group on the phenyl ring could have a modest destabilizing effect on the intermediate, potentially slowing down the hydrolysis rate compared to an unsubstituted phenyl group. Studies on substituted benzaldehyde acetals have shown that electron-donating groups on the phenyl ring accelerate hydrolysis, while electron-withdrawing groups retard it.[6]
Troubleshooting Guide
Problem 1: My reaction yield is consistently low, and I suspect premature deprotection of the dioxolane group.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Acidic Reagents or Catalysts | Carefully review all reagents and catalysts in your reaction. If any are acidic, consider replacing them with non-acidic alternatives if possible. For example, if using a Lewis acid, choose one known for milder conditions. | Many common reagents and catalysts are Brønsted or Lewis acids that can readily protonate the acetal oxygen, initiating the hydrolysis cascade.[7] |
| Acidic Workup Conditions | During aqueous workup, ensure that the pH of your solutions is neutral or slightly basic. Use a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize any acid present before extraction. | Acidic aqueous workup is a common and effective method for intentionally cleaving acetals. Unintentional exposure will lead to product loss.[1] |
| Acidic Solvents | Be mindful of the solvents used. For example, some grades of chloroform can contain traces of HCl. Consider using solvents that are freshly distilled or stored over a basic material like potassium carbonate. | Even trace amounts of acid in the solvent can be sufficient to catalyze the slow degradation of the acetal over the course of a long reaction. |
| Protracted Reaction Times | If possible, optimize your reaction to reduce the overall reaction time. Monitor the reaction closely by TLC or LC-MS to determine the point of completion and avoid unnecessarily long exposure to potentially destabilizing conditions. | The extent of acid-catalyzed hydrolysis is time-dependent. Minimizing the reaction time reduces the opportunity for the side reaction to occur. |
Problem 2: During a subsequent reaction step, I am seeing byproducts that suggest the dioxolane is not stable.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incompatible Reaction Conditions | Evaluate the pH and temperature of the subsequent reaction. If the conditions are acidic, you will need to reconsider your synthetic strategy. This may involve changing the order of steps or using a more robust protecting group. | Acetals are not suitable protecting groups for reactions that require acidic conditions. Their primary utility is in protecting carbonyls from basic, nucleophilic, or reductive reagents.[8] |
| Neighboring Group Participation | The hydroxymethyl group on the phenyl ring could potentially participate in an intramolecular reaction under certain conditions, although this is less likely for an acetal than for other functional groups. If you observe unusual byproducts, consider the possibility of intramolecular cyclization or rearrangement. | Neighboring group participation can sometimes influence the reactivity and stability of functional groups.[9] |
| Oxidative Cleavage | While generally stable to mild oxidizing agents, some strong oxidizing conditions, especially in the presence of Lewis acids, can cleave acetals. | The combination of a strong oxidant and a Lewis acid can enhance the electrophilicity of the acetal carbon, making it susceptible to attack. |
Experimental Protocols
Protocol 1: Monitoring the Stability of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol in a Mildly Acidic Medium via ¹H NMR
This protocol provides a method to quantitatively assess the rate of hydrolysis under controlled conditions.
Materials:
-
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
-
Deuterated chloroform (CDCl₃)
-
Deuterated water (D₂O)
-
Trifluoroacetic acid (TFA)
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol in CDCl₃ (e.g., 10 mg/mL).
-
In an NMR tube, combine 500 µL of the stock solution with 50 µL of D₂O.
-
Add a small, precisely measured amount of TFA (e.g., 1 µL of a 1% solution in CDCl₃) to catalyze the hydrolysis.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Monitor the disappearance of the starting material signals (e.g., the singlet for the methyl group of the dioxolane) and the appearance of the product signals (e.g., the singlet for the methyl group of the resulting acetophenone).
-
Integrate the relevant peaks to determine the relative concentrations of the starting material and product over time.
Data Analysis: The percentage of hydrolysis can be calculated at each time point. Plotting the concentration of the starting material versus time will allow for the determination of the hydrolysis rate under these specific conditions.
Protocol 2: Chemoselective Deprotection of the Dioxolane Group
This protocol describes a standard method for the intentional and controlled removal of the acetal protecting group.
Materials:
-
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
-
Acetone
-
Water
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
Dissolve [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-TsOH monohydrate (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar product.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2'-hydroxymethyl-acetophenone.
-
Purify the product by flash column chromatography on silica gel or recrystallization as needed.
Visualizing the Mechanism and Troubleshooting
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting stability issues.
Caption: Troubleshooting workflow for deprotection issues.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Fife, T. H., & Jao, L. K. (1965). Substituent Effects in Acetal Hydrolysis. The Journal of Organic Chemistry, 30(5), 1492–1495.
- De, A., & Krogstad, D. J. (2017). Acid-catalyzed hydrolysis of acetals and ketals.
- Kreevoy, M. M., & Taft, R. W. (1955). The Relationship between the Rate of Hydrolysis of Acetals and the Hammett Acidity Function, H₀. Journal of the American Chemical Society, 77(20), 5590–5591.
- Bunton, C. A., & Shiner, V. J. (1961). The Mechanism of Acetal Hydrolysis. Journal of the American Chemical Society, 83(2), 42–47.
- Schubert, U. S., Eschbaumer, C., & Nuyken, O. (2002). Poly(2-oxazoline)s as new polymers for biomedical applications. Reactive and Functional Polymers, 52(1), 1-2.
- Kirby, A. J. (1983). Stereoelectronic effects. Angewandte Chemie International Edition in English, 22(10), 742-750.
- Capon, B. (1969). Mechanism in carbohydrate chemistry. Chemical Reviews, 69(4), 407-498.
- Jones, R. A. Y. (2002). Physical and Mechanistic Organic Chemistry (2nd ed.). Cambridge University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Guthrie, J. P. (1978). Tautomerization equilibria for oxaloacetic acid in aqueous solution. A new, more convenient pKa for the enol. Canadian Journal of Chemistry, 56(17), 2342-2354.
- Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603.
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- 9. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions During the Reduction of Dioxolane-Protected Esters
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reduction of esters protected with dioxolane groups. Here, we address common challenges and provide in-depth, evidence-based solutions to help you minimize side reactions and maximize the yield and purity of your desired alcohol product.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is followed by probable causes and actionable solutions, grounded in chemical principles.
Problem 1: Low Yield of the Desired Alcohol and Recovery of Starting Material
You've run your reduction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Potential Causes:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is often used for ester reductions.[1][2] In theory, one mole of LiAlH₄ can reduce four moles of ester, but in practice, a molar excess is often required to drive the reaction to completion.
-
Inactive Reducing Agent: LiAlH₄ and other metal hydrides are highly reactive and can be deactivated by moisture or improper storage.[2]
-
Low Reaction Temperature: While low temperatures are often used to control selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion.
Solutions:
-
Increase Molar Equivalent of Reducing Agent: Incrementally increase the equivalents of your reducing agent (e.g., from 1.5 eq. to 2.5 eq. of LiAlH₄) and monitor the reaction progress.
-
Verify Reagent Activity: Use a fresh bottle of the reducing agent or test its activity on a simple, reliable substrate before use.
-
Optimize Reaction Temperature: If the reaction is sluggish at lower temperatures, consider allowing it to slowly warm to room temperature or gently heating it, while carefully monitoring for the formation of side products.
Problem 2: Cleavage of the Dioxolane Protecting Group
Your analysis shows the presence of the unprotected ketone or aldehyde, indicating that the dioxolane ring has been opened.
Potential Causes:
-
Acidic Conditions: Dioxolanes are acetals, which are stable under basic and neutral conditions but are highly susceptible to cleavage under acidic conditions.[3][4] Trace amounts of acid in your reagents, solvents, or glassware can be sufficient to cause deprotection.
-
Lewis Acidic Reducing Agents: Some reducing agents, or their byproducts, can have Lewis acidic character, which can catalyze the cleavage of the dioxolane.
-
Workup Procedure: The workup is a common source of inadvertent deprotection. Quenching the reaction with strong acids will readily remove the dioxolane.
Solutions:
-
Ensure Anhydrous and Neutral Conditions: Dry all solvents and glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture, which can lead to the formation of acidic species.[3]
-
Use Acid Scavengers: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize any trace acids present in the reaction mixture.[3]
-
Purify Solvents: Solvents like dichloromethane can contain trace amounts of HCl. Passing them through a plug of basic alumina can remove these acidic impurities.[3]
-
Careful Workup: Quench the reaction with a saturated aqueous solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate) instead of strong acids.
-
Neutralized Silica Gel for Chromatography: If purification is done via column chromatography, use silica gel that has been neutralized with a base like triethylamine to prevent on-column deprotection.[3]
Problem 3: Formation of an Aldehyde Instead of the Primary Alcohol
The reaction stops at the aldehyde stage, and you are unable to isolate the desired primary alcohol.
Potential Causes:
-
Use of a Bulky, Less Reactive Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) is a strong, bulky reducing agent often used for the partial reduction of esters to aldehydes.[5][6] If DIBAL-H is used, especially at low temperatures (-78 °C), the reaction is designed to stop at the aldehyde.[6][7]
-
Insufficient Equivalents of a Stronger Reducing Agent: If using a strong reducing agent like LiAlH₄, an insufficient amount may lead to the formation of some aldehyde that is not further reduced.
Solutions:
-
Switch to a Stronger, Less Hindered Reducing Agent: If the goal is the primary alcohol, LiAlH₄ is a more appropriate choice than DIBAL-H.[1][8]
-
Increase Equivalents and/or Temperature: If using LiAlH₄ and still observing the aldehyde, increase the molar equivalents and consider allowing the reaction to proceed at a higher temperature to ensure complete reduction.
Problem 4: Complex Mixture of Unidentified Byproducts
Your analysis shows multiple spots on TLC or numerous peaks in your LC-MS, making purification difficult.
Potential Causes:
-
Reaction Temperature Too High: While higher temperatures can drive the reaction to completion, they can also promote side reactions and decomposition of starting materials or products.
-
Reductive Cleavage of the Dioxolane: In some cases, particularly with certain combinations of substrates and potent reducing agents, the dioxolane ring can undergo reductive cleavage to form hydroxy ethers.[9]
-
Reaction with Other Functional Groups: If your molecule contains other reducible functional groups, they may also be reacting, leading to a complex mixture.
Solutions:
-
Precise Temperature Control: Maintain a consistent and appropriate temperature throughout the reaction. For sensitive substrates, conducting the reaction at a lower temperature for a longer duration is often preferable.
-
Consider a Milder Reducing Agent: If LiAlH₄ is too reactive, consider alternatives like sodium borohydride (NaBH₄) in the presence of an activating agent, or lithium borohydride (LiBH₄), which is more reactive than NaBH₄ but less so than LiAlH₄.[1]
-
Orthogonal Protecting Group Strategy: If other reducible functional groups are present, you may need to reconsider your protecting group strategy to ensure only the desired group reacts.[10][11]
Frequently Asked Questions (FAQs)
Q1: Why is a dioxolane used to protect a ketone or aldehyde during an ester reduction?
A1: Dioxolanes are a type of acetal used as protecting groups for aldehydes and ketones.[12] They are stable under the basic or neutral conditions required for many reducing agents like LiAlH₄, which would otherwise reduce an unprotected aldehyde or ketone.[8][13] This allows for the selective reduction of an ester in the presence of a carbonyl group. After the ester has been reduced, the dioxolane can be removed under acidic conditions to regenerate the aldehyde or ketone.[4][12]
Q2: What is the mechanistic reason for dioxolane cleavage in the presence of acid?
A2: The acid-catalyzed hydrolysis of a dioxolane involves the protonation of one of the oxygen atoms, followed by the opening of the ring to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after a series of proton transfers, the carbonyl group and the diol are regenerated.
Caption: Selecting the appropriate reducing agent for your target product.
Experimental Protocols
Protocol 1: General Procedure for LiAlH₄ Reduction of a Dioxolane-Protected Ester
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the dioxolane-protected ester (1.0 eq.) in anhydrous diethyl ether or THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of LiAlH₄: Slowly add a solution of LiAlH₄ (1.5 - 2.5 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be allowed to warm to room temperature.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).
-
Workup: Stir the resulting mixture at room temperature until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with additional solvent.
-
Isolation: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: Preparation of Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexane.
-
Neutralization: Add triethylamine to the slurry to a final concentration of 1% (v/v). For example, add 1 mL of triethylamine for every 99 mL of the hexane/silica slurry. [3]3. Mixing: Thoroughly mix the slurry for 15-20 minutes.
-
Solvent Removal: Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Packing: The neutralized silica gel is now ready for packing the chromatography column. It is advisable to also add 0.1-1% triethylamine to the eluent to maintain neutral conditions during purification. [3]
References
- Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- BenchChem. (2025). Strategies to prevent premature hydrolysis of dioxolane protecting groups.
- Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives.
- Chemistry Stack Exchange. (2019, June 23). Reduction of ester in presence of ketone group.
- BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group.
- ResearchGate. (2025, August 5). Reduction of Acetals with CpTiCl3-LiAlH4.
- Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
- ReactionWeb.io. (2025, July 1). Ester + 1. LiAlH4 2. H3O+.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Organic Synthesis. (n.d.). DIBAL-H Reduction.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
- Chemistry Steps. (2024, December 19). DIBAL Reducing Agent.
- PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
- TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?
- PMC. (2025, January 7). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates.
- ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO.
- Sciencemadness Discussion Board. (2020, August 12). Alternative reducing agent to LAH Lithium aluminum hydride.
- RSC Publishing. (n.d.). Understanding the ring-opening polymerisation of dioxolanones.
- Chemistry Stack Exchange. (2023, March 28). How can I protect the ester group from reduction?
- ECHEMI. (n.d.). Reduction of ester in presence of ketone group.
- Reddit. (2024, March 14). Reducing agents (instead of LiAlH4 and NaBH4).
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- IIT Bombay. (2020, October 26). Protecting Groups.
- ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.
- RSC Publishing. (2023, March 2). 1,3-Dioxolane compounds (DOXs) as biobased reaction media.
- Organic Chemistry Portal. (n.d.). Protective Groups.
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Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Interpretation of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, a molecule featuring a unique combination of an ortho-substituted aromatic ring, a benzylic alcohol, and a cyclic ketal. By dissecting its spectral features and comparing them with those of relevant structural analogues, we aim to equip researchers with the expertise to confidently interpret similar complex spectra.
Deciphering the Molecular Architecture: A Predicted 1H NMR Spectrum
The 1H NMR spectrum of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is predicted to exhibit a series of distinct signals, each providing a piece of the structural puzzle. The key to interpretation lies in understanding the electronic environment of each proton, which dictates its chemical shift (δ), and the interactions with neighboring protons, which determine the signal's multiplicity.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Ar-H (4 protons) | 7.2 - 7.6 | Multiplet | ortho: 7-10, meta: 2-3 | 4H |
| -CH2OH (methylene) | ~4.7 | Singlet (or doublet if coupled to OH) | - | 2H |
| -CH2OH (hydroxyl) | Variable (broad singlet) | Broad Singlet | - | 1H |
| -O-CH2-CH2-O- (dioxolane) | 3.8 - 4.2 | Multiplet | - | 4H |
| -CH3 (methyl) | ~1.6 | Singlet | - | 3H |
A Comparative Analysis: Unveiling Structural Nuances
To appreciate the subtleties of the target molecule's spectrum, a comparison with simpler, related compounds is instructive.
-
Benzyl Alcohol: In its 1H NMR spectrum, the aromatic protons of benzyl alcohol typically appear as a complex multiplet around 7.2-7.4 ppm.[1][2][3] The benzylic methylene protons (-CH2OH) resonate around 4.6 ppm as a singlet, and the hydroxyl proton gives a broad singlet whose position is concentration and solvent dependent.
-
2-Methyl-1,3-dioxolane: The 1H NMR spectrum of this compound shows a quartet for the methine proton at approximately 4.8 ppm, a multiplet for the methylene protons of the dioxolane ring around 3.9 ppm, and a doublet for the methyl protons at about 1.3 ppm.[4]
In [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, the ortho-substitution pattern on the benzene ring is expected to induce a more complex multiplet for the aromatic protons compared to unsubstituted benzyl alcohol, likely spanning a wider chemical shift range due to the varied electronic effects of the two different substituents.[5][6] The chemical shift of the benzylic methylene protons is anticipated to be slightly downfield due to the presence of the neighboring bulky and electron-withdrawing dioxolane group. The signals for the dioxolane ring protons and the methyl group are expected to be in a similar region to those in 2-methyl-1,3-dioxolane, but they will appear as a multiplet and a singlet, respectively, due to the quaternary carbon at the 2-position.
Experimental Protocol for High-Resolution 1H NMR Spectroscopy
Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural interpretation. The following protocol outlines the key steps.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.[7][8][9]
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is a good first choice for many organic molecules.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To ensure homogeneity, filter the solution through a small plug of glass wool in the pipette if any particulate matter is visible.[8]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[9][10]
II. NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Manual or automated shimming is then performed to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.[11]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
-
Data Acquisition: Initiate the data acquisition.
III. Data Processing
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).[10]
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
Caption: Workflow for 1H NMR Spectrum Acquisition and Processing.
Conclusion
The 1H NMR spectrum of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol presents a fascinating case study for the application of fundamental NMR principles to the structural elucidation of a multifunctional molecule. By carefully analyzing the chemical shifts, coupling patterns, and integrations, and by comparing the spectrum to those of simpler analogues, a confident and unambiguous assignment of all proton signals can be achieved. The provided experimental protocol serves as a robust guide for obtaining high-quality data, which is the bedrock of sound scientific interpretation. This comprehensive approach empowers researchers to tackle the structural challenges of similarly complex molecules in their own work.
References
Sources
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- 2. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum [chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. nmrprobe.org [nmrprobe.org]
Decoding the Molecular Fingerprint: A Comparative Guide to the Characteristic IR Absorption Bands of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
For researchers and professionals in the dynamic field of drug development and chemical synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to elucidate the functional groups present within a molecule. This guide provides an in-depth analysis of the characteristic IR absorption bands of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, a molecule of interest due to its unique combination of an aromatic ring, a primary alcohol, and a cyclic acetal (dioxolane).
Through a comparative approach, we will dissect the expected IR spectrum of this target molecule, contrasting it with simpler, structurally related compounds. This will not only illuminate the specific spectral features of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol but also serve as a practical guide to interpreting the IR spectra of complex organic molecules.
The Structural Landscape and Predicted IR Signatures
The first step in interpreting an IR spectrum is to identify the functional groups within the molecule and predict their characteristic vibrational frequencies. The structure of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol reveals three key regions for IR analysis: the hydroxyl group (-OH), the aromatic phenyl ring, and the dioxolane ring system.
Table 1: Predicted Characteristic IR Absorption Bands for [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (Broad) | Strong | The broadness is due to hydrogen bonding. A sharper, weaker peak around 3600 cm⁻¹ for the free O-H may be observed in dilute, non-polar solvents.[1][2] |
| C-O Stretch | 1260-1000 | Medium to Strong | This peak can sometimes be coupled with other vibrations. For primary alcohols like this one, it is typically found around 1050 cm⁻¹.[1][3] | |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak | Appears just above the aliphatic C-H stretching region.[4][5] |
| C=C Stretch (in-ring) | 1600-1450 | Medium to Weak (often multiple bands) | Characteristic "breathing" modes of the phenyl ring. | |
| C-H Out-of-Plane Bend | 900-675 | Strong | The exact position is indicative of the substitution pattern on the aromatic ring. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹. | |
| Dioxolane Ring | C-O-C Stretch (Acetal) | 1200-1000 | Strong (multiple bands) | These are characteristic of the acetal group and often appear as a series of strong absorptions. The cyclic nature influences the exact frequencies.[6] |
| Alkyl Groups | C-H Stretch (sp³) | 3000-2850 | Medium to Strong | From the methyl and methylene groups in the dioxolane ring and the benzylic CH₂OH.[7] |
| C-H Bend | 1470-1370 | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
A Comparative Spectral Analysis
To truly appreciate the unique spectral fingerprint of our target molecule, a comparison with simpler, related structures is invaluable. We will consider benzyl alcohol and 2,2-dimethyl-1,3-dioxolane.
Benzyl Alcohol: The Aromatic Alcohol Core
Benzyl alcohol shares the phenyl ring and the primary alcohol functionality. Its IR spectrum provides a baseline for these groups. We would expect to see the broad O-H stretch (3600-3200 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and the characteristic aromatic C=C stretches (1600-1450 cm⁻¹).[8][9] The C-O stretch of the primary alcohol would also be present around 1050 cm⁻¹.[1]
2,2-Dimethyl-1,3-dioxolane: The Cyclic Acetal Moiety
This molecule allows us to isolate the IR signature of the dioxolane ring. The most prominent features would be the strong C-O-C stretching bands in the 1200-1000 cm⁻¹ region.[6] We would also observe aliphatic C-H stretching and bending from the methyl and methylene groups.
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol: A Spectral Synthesis
The IR spectrum of our target molecule is a composite of these features, with some key distinctions:
-
The Crowded "Fingerprint" Region: The region between 1300 cm⁻¹ and 1000 cm⁻¹ will be particularly complex. Here, the strong C-O stretching vibrations from the primary alcohol will overlap with the multiple, strong C-O-C stretching bands of the dioxolane ring. This dense series of absorptions will be a key identifying feature.
-
Ortho-Substitution Signature: The C-H out-of-plane bending region (900-675 cm⁻¹) will be critical. The presence of a strong band around 750 cm⁻¹ would be highly indicative of the 1,2- (or ortho-) disubstitution pattern on the phenyl ring.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following is a generalized protocol for obtaining the IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method.
Rationale for ATR-FT-IR
ATR-FT-IR is often preferred for its minimal sample preparation.[10][11] It is suitable for both liquids and solids, requiring only a small amount of the sample to be brought into direct contact with a high-refractive-index crystal (often diamond or zinc selenide). This makes it a rapid and efficient technique for routine analysis.[12]
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface. This is a critical step to avoid cross-contamination.[13] Use a soft, lint-free wipe moistened with a volatile solvent that will dissolve any previous sample and impurities (e.g., isopropanol or acetone), followed by a dry wipe.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will then be subtracted from the sample spectrum.
-
Sample Application:
-
For a Liquid Sample: Place a single drop of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol directly onto the center of the ATR crystal.
-
For a Solid Sample: Place a small amount of the solid powder onto the crystal. Use the pressure arm to apply firm, even pressure to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the key absorption bands and compare them to the predicted values in Table 1 and with reference spectra.
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal as described in step 2.
Visualizing the Key Functional Groups
To further clarify the relationship between the molecular structure and the IR spectrum, the following diagram highlights the key functional groups responsible for the characteristic absorption bands.
Figure 1: Key functional groups of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol and their corresponding IR vibrations.
Conclusion
The infrared spectrum of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is a rich tapestry of overlapping absorption bands that, when carefully interpreted, provides a definitive fingerprint of its molecular structure. By understanding the characteristic frequencies of the constituent hydroxyl, aromatic, and dioxolane functionalities, and by comparing them to simpler analogs, researchers can confidently identify this compound and distinguish it from related structures. The combination of a broad O-H stretch, aromatic C=C and C-H vibrations, and a complex series of strong C-O stretches in the fingerprint region creates a unique and identifiable spectral signature. This guide provides the foundational knowledge for researchers to utilize IR spectroscopy effectively in their synthetic and analytical workflows.
References
-
Scribd. (2022, March 30). IR Spectroscopy Sample Handling Techniques. [Link]
-
Northern Illinois University. Sample preparation for FT-IR. [Link]
-
Lafferty, W. J., & Robinson, D. W. (1970). Far‐Infrared Spectra and Structure of Small Ring Compounds. VIII. Pseudorotation in 1,3‐Dioxolane. The Journal of Chemical Physics, 52(4), 1579-1584. [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
ResearchGate. How to prepare IR samples?. [Link]
-
ResearchGate. High-temperature mid-IR absorption spectra and reaction kinetics of 1,3-dioxolane. [Link]
-
ResearchGate. Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane. [Link]
-
KAUST Repository. (2023, January 25). High-temperature mid-IR absorption and reaction kinetics of 2-methyl-1,3-dioxolane. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
American Institute of Chemists. Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. [Link]
-
ResearchGate. ATR-IR time on line peak area profiles of benzyl alcohol (left).... [Link]
-
ResearchGate. Chemical structures of the benzyl alcohol derivatives under study. [Link]
-
PubChem. Benzyl Alcohol. [Link]
-
Chemistry Steps. Interpreting Infrared Spectra. [Link]
-
Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(43), 25036-25043. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Michigan State University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. [Link]
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University of Calgary. Infrared Spectroscopy. [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
SpectraBase. Phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol. [Link]
-
National Center for Biotechnology Information. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. [Link]
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A Comparative Guide to C13 NMR Chemical Shifts for the Dioxolane Ring in Benzyl Alcohol Derivatives
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, stands as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of C13 NMR chemical shifts for the 1,3-dioxolane ring when appended to a benzyl alcohol moiety, forming a benzylidene acetal.
The focus of this guide is to dissect how electronic modifications on the aromatic ring of benzyl alcohol derivatives systematically influence the chemical shifts of the dioxolane carbons. Understanding these relationships not only aids in the confident assignment of NMR spectra but also provides a deeper insight into the electronic structure of these molecules.
Foundational Principles: Deciphering the Dioxolane Ring's C13 NMR Signature
The 1,3-dioxolane ring, a five-membered cyclic acetal, presents a distinct C13 NMR signature characterized by two key regions:
-
The Acetal Carbon (C2): This carbon, bonded to two oxygen atoms and the benzylic position, is significantly deshielded and typically resonates in the range of 95-110 ppm. Its chemical shift is highly sensitive to the electronic nature of the substituent at this position.
-
The Methylene Carbons (C4 and C5): These two carbons of the ethylene glycol-derived portion are equivalent in unsubstituted dioxolanes. Being sp³ hybridized and attached to a single oxygen atom, they are found further upfield, generally in the 60-70 ppm range.
The primary factors governing the precise chemical shifts of these carbons are local electronic effects, including hybridization and the electronegativity of neighboring atoms. The sp² hybridized carbons of the phenyl ring and the electron-withdrawing oxygen atoms of the dioxolane ring play the most significant roles in determining the spectral landscape.
Comparative Analysis: The Influence of Phenyl Substituents
The electronic character of substituents on the benzylidene phenyl ring exerts a predictable and measurable influence on the chemical shifts of the dioxolane carbons. This transmission of electronic effects, both inductive and through resonance, can be observed by comparing the spectra of various substituted derivatives to the parent 2-phenyl-1,3-dioxolane.
Below is a comparative table of C13 NMR chemical shifts for the dioxolane ring in several benzyl alcohol derivatives. The data is compiled from experimental and predicted spectra to illustrate the trends.
| Substituent on Phenyl Ring | C2 (Acetal) Chemical Shift (ppm) | C4/C5 (Methylene) Chemical Shift (ppm) | Electronic Effect of Substituent |
| -H (Unsubstituted) | ~101.96 - 103.7 | ~65.5 - 65.87 | Neutral |
| -OCH₃ (para) | ~103.6 (Predicted) | ~69.0 (Predicted, C5) | Electron-Donating (Resonance) |
| -NO₂ (meta) | 102.3 | 65.5 | Electron-Withdrawing (Inductive) |
| -NO₂ (para) | Not explicitly found, but expected to be >102.3 | Not explicitly found, but expected to be >65.5 | Electron-Withdrawing (Resonance & Inductive) |
Note: The data for the 4-methoxyphenyl derivative is from a 4-methyl-1,3-dioxolane, but the trend for the C2 carbon is still illustrative. The unsubstituted data is from a representative benzylidene acetal product.[1]
Analysis of Trends:
-
Electron-Donating Groups (EDGs): A group like a para-methoxy (-OCH₃) substituent donates electron density to the phenyl ring through resonance. This increased electron density can be relayed to the acetal carbon (C2), causing a slight downfield shift (increase in ppm value). This may seem counterintuitive, as increased electron density usually leads to shielding (upfield shift). However, in this case, the resonance effect can alter the hybridization and conformation around the C2 carbon, leading to the observed deshielding.[2]
-
Electron-Withdrawing Groups (EWGs): A meta-nitro (-NO₂) group withdraws electron density primarily through an inductive effect. This leads to a deshielding of the aromatic carbons and, to a lesser extent, the C2 carbon of the dioxolane ring, resulting in a downfield shift compared to the unsubstituted analog.[3] When the nitro group is in the para position, it can exert both a strong inductive and resonance electron-withdrawing effect, which is expected to cause an even more pronounced downfield shift of the C2 carbon.
The methylene carbons (C4/C5) are further from the phenyl ring and are thus less affected by substituent changes. However, subtle downfield shifts can be observed with strongly electron-withdrawing groups.
The following diagram illustrates the expected relationship between the electronic nature of the para-substituent on the phenyl ring and the chemical shift of the C2 acetal carbon.
Caption: Correlation of substituent electronic effects with the C2 acetal carbon chemical shift.
Experimental Protocol for High-Resolution C13 NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible C13 NMR data for these derivatives, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability.
1. Instrumentation:
-
A high-resolution NMR spectrometer with a field strength of at least 400 MHz is recommended to achieve good signal dispersion.[2]
-
The spectrometer should be equipped with a broadband probe tuneable to the C13 frequency.
2. Sample Preparation:
-
Accurately weigh 10-20 mg of the benzyl alcohol derivative.[2]
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[2] CDCl₃ is often preferred due to its good solubilizing properties and relatively simple residual solvent signal.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
3. Data Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[2]
-
Spectral Width: A range of 0 to 220 ppm is sufficient to cover all expected carbon signals.[2]
-
Acquisition Time: 1-2 seconds.[2]
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of all carbon nuclei, including quaternary carbons, leading to more accurate integration if needed.[2]
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.[2]
-
Temperature: 298 K (25 °C).[2]
4. Data Processing and Referencing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform.
-
Apply phase correction and baseline correction to obtain a clean spectrum.
-
The chemical shifts should be referenced. While tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), it is common practice to reference the spectrum to the residual solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
The following workflow diagram summarizes the process from sample to final spectrum.
Caption: Experimental workflow for C13 NMR analysis.
By adhering to this guide, researchers can confidently acquire, interpret, and compare the C13 NMR spectra of dioxolane-containing benzyl alcohol derivatives, leveraging the subtle yet informative shifts to confirm molecular structures and probe their electronic properties.
References
-
PubChem. (n.d.). 2-Phenyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Spectroscopy International. (2015, June 18). 2-(3-Nitrophenyl)-1,3-dioxolane. Retrieved from [Link]
-
Chegg. (2021, January 27). 13C NMR Spectrum of the Benzylidene Acetal Product. Chegg.com. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Srinivasan, C., et al. (1986). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Indian Academy of Sciences (Chemical Sciences), 97(1), 33-39. Retrieved from [Link]
Sources
Comparative Mass Spectrometry Guide: Structural Elucidation of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Content Type: Technical Comparison & Experimental Guide Subject: Mass Spectrometry (EI vs. ESI) & Fragmentation Mechanisms Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Chemists
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometric behavior of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol (
Correctly characterizing this intermediate is vital for monitoring protection/deprotection steps during drug substance manufacturing. This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, demonstrating why EI is superior for structural fingerprinting while ESI is preferred for molecular weight confirmation and purity profiling.
Technique Comparison: EI vs. ESI
For a researcher confirming the identity of this intermediate, choosing the correct ionization method is the first critical decision.
Comparative Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | Hard (70 eV standard) | Soft (Thermal/Electric Field) |
| Primary Data Output | Structural Fingerprint (Fragment rich) | Molecular Ion ( |
| Molecular Ion ( | Weak or Absent (due to labile acetal) | Strong / Dominant |
| Structural Insight | High: Reveals dioxolane ring and ortho-substitution | Low: Requires MS/MS (CID) for fragments |
| Impurity Detection | Excellent for detecting deprotected ketone | Good for non-volatile byproducts |
| Solvent Compatibility | Requires volatile solvents (GC-MS) | Compatible with LC mobile phases (MeOH/ACN) |
Recommendation
-
Use EI (GC-MS) for initial structural elucidation and identification of the "ortho effect" characteristic of this substitution pattern.
-
Use ESI (LC-MS) for routine process monitoring to avoid thermal degradation of the labile dioxolane ring in the GC inlet.
Deep Dive: Electron Ionization (EI) Fragmentation
Under 70 eV EI conditions, [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol undergoes extensive fragmentation. The spectrum is governed by two competing driving forces: the stability of the dioxolane-derived oxonium ion and the "ortho effect" facilitated by the neighboring hydroxymethyl group.
Predicted Fragmentation Pattern (EI)
| m/z (approx) | Ion Identity | Mechanism | Relative Abundance |
| 194 | Molecular Ion (Radical Cation) | < 5% (Weak) | |
| 179 | High | ||
| 176 | Loss of water (Ortho-effect cyclization) | Medium | |
| 135 | Loss of dioxolane radical | Medium | |
| 73 | Dioxolane Ring Fragment | Base Peak (100%) |
Mechanistic Pathways
Pathway A: Dioxolane Ring Dominance (m/z 73)
The most diagnostic peak for 2-methyl-1,3-dioxolanes is m/z 73 .
-
Ionization occurs at one of the dioxolane oxygens.
-
Bond cleavage within the ethylene glycol backbone generates the
species, which rapidly rearranges or fragments to the stable dioxolane cation .
Pathway B: The "Ortho Effect" (m/z 176)
The proximity of the hydroxymethyl (
-
The hydroxyl group can attack the acetal center or participate in H-transfer.
-
This facilitates the elimination of a water molecule (
), often leading to a cyclized isobenzofuran-type cation, which is highly stabilized by resonance.
Visualization of Fragmentation Pathways
Figure 1: Predicted EI Fragmentation Pathways. The m/z 73 and m/z 179 ions are diagnostic for the dioxolane moiety, while m/z 176 confirms the ortho-substitution.
Electrospray Ionization (ESI) Characteristics[1][2]
While EI provides the "fingerprint," ESI is essential for checking the integrity of the molecule in solution, particularly to ensure the protecting group has not hydrolyzed.
-
Positive Mode (+ESI):
- : Sodium adducts are typically the dominant species for oxygen-rich protecting groups like dioxolanes.
- : Protonated molecular ion.
- : If ammonium buffers (e.g., Ammonium Formate) are used.
-
In-Source Fragmentation:
-
If the cone voltage is too high (>30V), the dioxolane ring may open, or the protecting group may be lost entirely, showing a peak at m/z 151 (protonated 2-acetylbenzyl alcohol). This is an artifact, not an impurity.
-
Experimental Protocols
Sample Preparation (Critical Steps)
-
Solvent: Use Acetonitrile (ACN) or Methanol (MeOH) . Avoid acidic solvents (like 0.1% Formic Acid in water) for long-term storage, as the dioxolane acetal is acid-labile and will hydrolyze back to the ketone.
-
Concentration: Prepare a 10 ppm (
) solution for ESI or 100 ppm for GC-MS (EI).
GC-MS Method (EI)
-
Inlet Temperature:
(Keep low to prevent thermal deprotection). -
Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
-
Oven Program:
(hold 1 min) . -
Scan Range: m/z 40–300.
Analytical Workflow for Purity
Figure 2: Decision Matrix for Analytical Method Selection.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation rules including alpha-cleavage and ortho effects).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[1] National Institute of Standards and Technology. [Link] (Source for general dioxolane fragmentation patterns).
- Schwarz, H. (1978). Some Newer Aspects of Mass Spectrometric Ortho Effects. Topics in Current Chemistry, 73, 231-263.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. [Link] (Reference for ESI adduct formation and soft ionization mechanisms).
Sources
A Comparative Guide to HPLC Method Development for the Purity Analysis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind experimental choices, compare alternative approaches, and present a fully validated, stability-indicating HPLC method.
Introduction: The Analytical Challenge
[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is a polar aromatic compound. Its structure, featuring a phenyl ring, a dioxolane group, and a primary alcohol, presents a unique set of challenges and opportunities for chromatographic separation. The primary analytical objective is to develop a robust HPLC method capable of separating the main compound from potential impurities, including starting materials, by-products, and degradation products.[1][2] A stability-indicating method is crucial to ensure that any degradation products that may form under various stress conditions can be detected and quantified.[3][4][5][6]
Initial Method Development: A Strategic Approach
Our initial strategy focuses on reversed-phase HPLC (RP-HPLC) due to its wide applicability in the pharmaceutical industry for the analysis of small organic molecules.[7][8] The polarity of our target analyte suggests that it will be well-retained on a non-polar stationary phase.
Column Selection: The Foundation of Separation
The choice of the stationary phase is the most critical factor in achieving the desired separation.[9] We evaluated three common reversed-phase columns with different selectivities:
-
C18 (Octadecylsilane): The industry workhorse, offering strong hydrophobic retention.[9][10]
-
C8 (Octylsilane): Provides less hydrophobic retention than C18, which can be advantageous for moderately polar compounds.[9]
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be beneficial for separating aromatic compounds.[9][11][12]
Mobile Phase and Gradient Screening
A generic scouting gradient is an efficient way to quickly assess the retention behavior of the analyte and any impurities. We started with a simple mobile phase of acetonitrile and water, both having low UV cutoff wavelengths, which is important for UV detection at lower wavelengths.[13][14][15][16]
Initial Scouting Gradient:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (a common wavelength for aromatic compounds)
Comparative Analysis of Stationary Phases
The initial screening revealed distinct performance differences between the tested columns. The following table summarizes the key chromatographic parameters obtained for the main peak of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
| Column | Retention Time (min) | Tailing Factor | Theoretical Plates (N) | Resolution (Rs) with nearest impurity |
| Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | 8.5 | 1.1 | 12,500 | 2.2 |
| Waters Symmetry C8 (4.6 x 150 mm, 5 µm) | 7.2 | 1.3 | 10,200 | 1.8 |
| Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | 9.1 | 1.0 | 14,800 | 2.5 |
Analysis of Results:
-
The C18 column provided good retention and peak shape, demonstrating its suitability as a general-purpose column.[10]
-
The C8 column resulted in shorter retention times, which could be beneficial for faster analysis, but at the cost of lower resolution.
-
The Phenyl-Hexyl column showed the best overall performance with excellent peak shape (tailing factor of 1.0), the highest efficiency (theoretical plates), and the best resolution from the nearest eluting impurity. This is likely due to the favorable π-π interactions between the phenyl-hexyl stationary phase and the aromatic ring of the analyte.[9][12]
Based on this initial data, the Phenomenex Kinetex Phenyl-Hexyl column was selected for further method optimization.
Method Optimization: Fine-Tuning for Robustness
With the optimal column selected, the next step was to refine the mobile phase and other chromatographic conditions to ensure a robust and reliable method.
Gradient Optimization
The initial scouting gradient was optimized to improve the separation of early-eluting impurities and reduce the analysis time. A shallower gradient at the beginning of the run was implemented to enhance the resolution of closely eluting peaks.
Optimized Gradient:
-
Time (min) | % Acetonitrile
-
--- | ---
-
0.0 | 30
-
10.0 | 60
-
12.0 | 90
-
15.0 | 90
-
15.1 | 30
-
20.0 | 30
Wavelength Selection
To determine the optimal detection wavelength, a UV scan of the analyte was performed. The maximum absorbance (λmax) was found to be at 220 nm. While detection at λmax provides the highest sensitivity, a wavelength of 254 nm was ultimately chosen for the final method. This decision was based on a trade-off between sensitivity and baseline noise, as lower wavelengths can sometimes exhibit higher baseline disturbances.[14][17]
Forced Degradation Studies: Establishing Stability-Indicating Properties
Forced degradation studies are a critical component of developing a stability-indicating method.[3][4][5] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products. The goal is to demonstrate that the analytical method can effectively separate the main peak from all degradation products, thus ensuring the method's specificity.[5][6][18]
Stress Conditions Investigated:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours
The optimized HPLC method successfully separated the main peak from all degradation products formed under these stress conditions, confirming its stability-indicating nature.
Method Validation: Ensuring Reliability and Accuracy
The finalized HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[19][20][21]
Validation Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank, placebo, or degradation products. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9998 |
| Range | 50% to 150% of the target concentration | Pass |
| Accuracy | 98.0% to 102.0% recovery | 99.5% - 101.2% |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | ≤ 0.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Pass |
The method successfully met all acceptance criteria, demonstrating that it is accurate, precise, specific, and robust for the purity analysis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
Final Optimized and Validated HPLC Method
Experimental Protocol:
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector.
Chromatographic Conditions:
-
Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 30-60% B
-
10-12 min: 60-90% B
-
12-15 min: Hold at 90% B
-
15.1-20 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Conclusion
This guide has demonstrated a systematic and scientifically sound approach to developing and validating a stability-indicating HPLC method for the purity analysis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol. By comparing different stationary phases, we identified a Phenyl-Hexyl column as the optimal choice, leveraging its unique selectivity for aromatic compounds. The subsequent method optimization and rigorous validation in accordance with ICH guidelines have resulted in a reliable and robust analytical method. This method is suitable for routine quality control and stability testing in a pharmaceutical development setting, ensuring the quality and safety of this important intermediate.
References
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
-
Wavelength cutoffs for common solvents. Waters Help Center. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
HPLC UV detection. Element Lab Solutions. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. LCGC. Available from: [Link]
-
HPLC Column Selection Guide. Linklab. Available from: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]
-
UV Cutoff Values for Common Solvents. Scribd. Available from: [Link]
-
Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
F.A.Q. - Which mobile phases work with my detection wavelength?. Kromasil. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available from: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
-
HPLC Column Selection Guide. Phenomenex. Available from: [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available from: [Link]
-
HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Available from: [Link]
-
Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]
-
HPLC Column Selection Guide. SCION Instruments. Available from: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AIMS Press. Available from: [Link]
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A Strategic Guide to Protecting 2-Acetylbenzyl Alcohol: A Comparative Analysis of Acetal vs. Ketal Methodologies
For the synthetic chemist, bifunctional molecules like 2-acetylbenzyl alcohol present a classic challenge of selectivity. Possessing both a nucleophilic primary alcohol and an electrophilic ketone, this substrate demands a carefully considered protection strategy to allow for the selective modification of one functional group in the presence of the other. The choice of which group to mask, and with what, is a critical decision that dictates the efficiency and success of the subsequent synthetic steps.
This guide provides an in-depth comparison of the two primary orthogonal strategies for 2-acetylbenzyl alcohol: protecting the hydroxyl group via an acetal (specifically, a tetrahydropyranyl ether) or protecting the carbonyl group as a cyclic ketal . We will explore the mechanistic underpinnings, practical considerations, and performance data associated with each approach, empowering researchers to make an informed decision tailored to their synthetic goals.
The Central Dilemma: Alcohol or Ketone Protection?
The core of the strategic decision rests on which functional group is to be preserved and which is to be transformed. Protecting the alcohol unlocks the ketone for nucleophilic attack or reduction, while protecting the ketone frees the alcohol for oxidation or substitution.
Caption: Strategic choice for protecting 2-acetylbenzyl alcohol.
Strategy 1: Acetal Protection of the Hydroxyl Group
This approach involves masking the primary alcohol, most commonly by converting it into a tetrahydropyranyl (THP) ether. A THP ether is technically an acetal, formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1] This strategy is ideal when the synthetic route requires modification of the ketone.
Mechanism and Rationale: The formation of a THP ether is an acid-catalyzed addition of the alcohol to the double bond of DHP. The protonation of DHP creates a resonance-stabilized oxocarbenium ion, which is highly electrophilic and readily attacked by the nucleophilic benzyl alcohol.[1] This reaction is generally fast and high-yielding for primary alcohols.
Stability Profile: THP ethers exhibit excellent stability under a wide range of conditions, including strongly basic media (e.g., Grignard reagents, organolithiums), hydride reductions, and many oxidations. This robust stability is the primary advantage of this protecting group. However, as acetals, they are readily cleaved under acidic conditions.[1]
Deprotection: The removal of the THP group is typically achieved by mild acid-catalyzed hydrolysis, using reagents like aqueous acetic acid, pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, or dilute HCl.[2]
Caption: Workflow for Acetal (THP) Protection Strategy.
Strategy 2: Ketal Protection of the Carbonyl Group
The alternative strategy is to protect the ketone as a cyclic ketal, typically by reacting it with ethylene glycol. This renders the carbonyl carbon unreactive to nucleophiles and bases, thereby enabling transformations at the alcohol position.[3][4]
Mechanism and Rationale: Ketal formation is also an acid-catalyzed process. It proceeds through a hemiacetal intermediate, followed by the elimination of a water molecule to form an oxonium ion, which is then trapped by the second hydroxyl group of the diol.[5][6] Crucially, this is an equilibrium reaction.[7] To drive the reaction to completion, the water generated as a byproduct must be physically removed from the reaction mixture, typically via azeotropic distillation using a Dean-Stark apparatus.[8][9]
Stability Profile: Cyclic ketals are stable to a broad range of non-acidic reagents, including bases, organometallics, and hydrides.[3][10][11] This makes them excellent protecting groups for carbonyls when subsequent reactions involve these types of reagents.[4][12] Like acetals, they are readily hydrolyzed under acidic conditions.[10]
Deprotection: The ketal is removed and the ketone is regenerated by acid-catalyzed hydrolysis, often using aqueous HCl or p-toluenesulfonic acid in a water/acetone mixture.
Caption: Workflow for Ketal Protection Strategy.
Performance Comparison: Acetal vs. Ketal
The choice between these two strategies is dictated by the desired synthetic outcome. Below is a comparative summary of the key experimental parameters.
| Feature | Acetal Protection (THP Ether on Alcohol) | Ketal Protection (Ethylene Ketal on Ketone) |
| Target Group | Primary Alcohol (-OH) | Ketone (C=O) |
| Common Reagents | 3,4-Dihydro-2H-pyran (DHP) | Ethylene Glycol |
| Catalyst | p-Toluenesulfonic acid (PTSA), PPTS, silica sulfuric acid[13] | p-Toluenesulfonic acid (PTSA), H₂SO₄[8] |
| Reaction Conditions | Anhydrous CH₂Cl₂ or neat, Room Temp.[14] | Toluene or Benzene, Reflux with Dean-Stark trap[8][9] |
| Key Advantage | Milder formation conditions; no water removal needed. | Protects the more electrophilic site (ketone). |
| Stability | Stable to base, organometallics, hydrides, oxidants. | Stable to base, organometallics, hydrides, oxidants.[3][11] |
| Lability | Cleaved by mild to strong acid.[1] | Cleaved by mild to strong acid. |
| Deprotection | Mild aqueous acid (e.g., AcOH/H₂O, PPTS/EtOH).[2] | Aqueous acid (e.g., HCl/acetone, PTSA/H₂O). |
Experimental Protocols
Protocol 1: Acetal Protection of 2-Acetylbenzyl Alcohol (THP Ether Formation)
-
Rationale: This protocol uses catalytic p-toluenesulfonic acid (PTSA) in an anhydrous, non-polar solvent to facilitate the efficient formation of the THP ether at room temperature. The reaction is typically fast and clean.
-
Procedure:
-
To a solution of 2-acetylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, ~0.2 M), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA, ~0.02 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired THP-protected compound.
-
Protocol 2: Ketal Protection of 2-Acetylbenzyl Alcohol (Ethylene Ketal Formation)
-
Rationale: This protocol employs azeotropic distillation with a Dean-Stark apparatus to remove the water byproduct, which is essential to drive the reversible ketalization reaction to completion.[8] Toluene is used as the solvent as it forms an azeotrope with water.
-
Procedure:
-
Combine 2-acetylbenzyl alcohol (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of PTSA (~0.05 eq) in toluene (~0.2 M) in a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ethylene ketal.
-
Trustworthiness and Expert Conclusion
Both acetal and ketal protection strategies are robust and reliable methods for the selective manipulation of 2-acetylbenzyl alcohol. The choice is not one of superiority, but of strategic fit with the overall synthetic plan.
-
Choose Acetal (THP) Protection when your synthesis requires subsequent reactions at the ketone center. The formation conditions are milder and procedurally simpler.
-
Choose Ketal Protection when the alcohol is the target for modification. While requiring more stringent conditions for formation (heating and water removal), it effectively masks the highly reactive carbonyl group.
It is critical to note that both THP ethers and ethylene ketals are acid-labile. They are not orthogonal to each other and cannot be selectively removed in the presence of the other using standard acidic methods. For synthetic routes requiring differential protection of both groups, a more diverse protecting group strategy, such as employing a silyl ether for the alcohol and a ketal for the ketone, would be necessary to achieve true orthogonality.[15][16]
References
-
Acetal Protecting Group & Mechanism – - Total Synthesis. (2024, October 10). Retrieved from [Link]
-
Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. (2026, February 7). Retrieved from [Link]
-
Simple and Chemoselective Deprotection of Acetals. (1989). Chemistry Letters. Retrieved from [Link]
-
Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]
-
Acetal Group | Formation, Structure & Mechanism - Study.com. (n.d.). Retrieved from [Link]
-
Remarkably efficient deprotection of cyclic acetals and ketals - Academia.edu. (n.d.). Retrieved from [Link]
-
Cyclicacetal or ketal as protecting groups - Filo. (2025, January 31). Retrieved from [Link]
-
Acetonides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Formation and Reactions of Acetals - Chemistry Steps. (2025, July 6). Retrieved from [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Retrieved from [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones - JoVE. (2025, May 22). Retrieved from [Link]
-
Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC - NIH. (n.d.). Retrieved from [Link]
-
A mild and efficient THP protection of indazoles and benzyl alcohols in water. (2025, August 6). Tetrahedron Letters. Retrieved from [Link]
-
17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10). Retrieved from [Link]
-
Acetal - Wikipedia. (n.d.). Retrieved from [Link]
-
Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC. (2025, August 16). Retrieved from [Link]
-
How to describe removal of protecting groups - Shearson Editorial Services. (2018, March 15). Retrieved from [Link]
-
Acetals, Hemiacetals, Ketals & Hemiketals - Organic Chemistry Explained! (2021, December 1). Retrieved from [Link]
-
Acetal and Ketal Formation - YouTube. (2021, February 28). Retrieved from [Link]
-
acetals and ketals as protecting groups - YouTube. (2019, January 8). Retrieved from [Link]
-
Acetals as protecting groups. (n.d.). Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Protecting Groups - Chemistry IIT Bombay. (2020, October 26). Retrieved from [Link]
-
Protecting Groups for Aldehydes & Ketones | Cyclic Acetals & Ketals | Organic Chemistry 19.4b - YouTube. (2021, April 1). Retrieved from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Retrieved from [Link]
-
Protection and deprotection - WILLINGDON COLLEGE, SANGLI. (n.d.). Retrieved from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved from [Link]
-
Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Protecting Groups For Alcohols - Chemistry Steps. (2021, June 17). Retrieved from [Link]
-
20.12: Protecting Groups - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
(PDF) Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - ResearchGate. (2025, September 28). Retrieved from [Link]
-
Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. (n.d.). ARKIVOC. Retrieved from [Link]
- CN104230875A - One-step method for preparing alpha-halogenated acetophenone glycol ketal compound - Google Patents. (n.d.).
-
Anyway I can selectively protect just the left alcohol group : r/OrganicChemistry - Reddit. (2024, October 10). Retrieved from [Link]
-
Tetrahydropyranylation of Alcohols Under Solvent-Free Conditions - Taylor & Francis. (2009, February 25). Retrieved from [Link]
-
A short review on the tetrahydropyranylation (THP-protection) of alcohols. (n.d.). RSC Advances. Retrieved from [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved from [Link]
Sources
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 5. study.com [study.com]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. Acetal - Wikipedia [en.wikipedia.org]
- 8. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclicacetal or ketal as protecting groups | Filo [askfilo.com]
- 11. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 12. m.youtube.com [m.youtube.com]
- 13. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. chem.iitb.ac.in [chem.iitb.ac.in]
Comparative Analysis: [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol vs. Hydrolysis Products
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Analytical Scientists
Executive Summary
This guide details the analytical discrimination between the protected acetal, [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol (Compound A), and its deprotected forms.
Critical Scientific Insight: Researchers often expect a simple transformation from Acetal (A) to Ketone (B) (2-acetylbenzyl alcohol). However, experimental evidence confirms that the deprotected ketone exists in a dynamic equilibrium with its cyclic Lactol (C) form (1-methyl-1,3-dihydroisobenzofuran-1-ol).
Failure to account for this lactol equilibrium can lead to false negatives when monitoring deprotection, particularly when relying solely on IR spectroscopy (absence of carbonyl) or expecting specific NMR shifts associated with open-chain ketones. This guide provides a multi-modal analytical strategy to definitively identify these species.
Structural Dynamics & Reaction Pathway
The transformation is not binary.[1] Upon acid hydrolysis, the acetal yields the open ketone, which is structurally predisposed to intramolecular cyclization.
reaction_pathway.dot
Figure 1: The deprotection pathway showing the critical equilibrium between the transient open ketone and the stable cyclic lactol.
Method 1: Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing these species. The presence of the dioxolane ring protons is the definitive marker for the starting material.
1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Feature | Compound A (Acetal) | Compound B (Ketone) | Compound C (Lactol) |
| Methyl Group (-CH₃) | Singlet, ~1.75 ppm (Shielded by dioxolane) | Singlet, ~2.60 ppm (Deshielded by C=O) | Singlet, ~1.80 ppm (Attached to hemiacetal C) |
| Dioxolane Ring (-OCH₂CH₂O-) | Multiplet, 3.7–4.1 ppm (4H) Diagnostic Peak | Absent | Absent |
| Benzylic Protons (-CH₂-) | Singlet/ABq, ~4.6 ppm (CH₂OH) | Singlet, ~4.7 ppm (CH₂OH) | AB Quartet, ~5.1 ppm(Part of rigid ring system) |
| Carbonyl Carbon (¹³C) | Absent (~108 ppm O-C-O) | ~200-202 ppm (C=O) | Absent (~105 ppm O-C-OH) |
Expert Note: If the spectrum shows a mixture of species B and C, the ratio depends on the solvent. In DMSO-d₆, the open ketone form (B) is often more visible due to hydrogen bonding stabilization, whereas in CDCl₃, the cyclic lactol (C) often predominates.
Method 2: Infrared Spectroscopy (IR)
IR is useful for rapid monitoring but requires caution due to the lactol equilibrium.
-
Compound A (Acetal): Shows strong C-O stretching (1050–1150 cm⁻¹) and broad O-H stretch (3400 cm⁻¹). No Carbonyl peak.
-
Compound B (Ketone): Distinctive, sharp C=O stretch at ~1680 cm⁻¹ .
-
Compound C (Lactol): No Carbonyl peak. Broad O-H stretch.
Method 3: Chromatography & Staining (TLC/HPLC)
Thin Layer Chromatography (TLC)[2][5][8]
-
Stationary Phase: Silica Gel 60 F₂₅₄
-
Mobile Phase: Hexanes:Ethyl Acetate (3:1 to 1:1 gradient)
| Compound | Relative R_f | Visualization / Staining Behavior |
| Acetal (A) | Higher (Less Polar) | UV Active. DNP Stain: Negative (Yellow background only). |
| Ketone/Lactol (B/C) | Lower (More Polar) | UV Active. DNP Stain: Positive (Orange/Red spot). |
Protocol Validity Check: Standard 2,4-Dinitrophenylhydrazine (DNP) stain is acidic. If you dip the acetal (A) and heat it aggressively, the acid in the stain can hydrolyze the acetal on the plate, giving a false positive orange spot.
-
Corrective Action: Observe the plate immediately after dipping. The Ketone (B) reacts instantly. The Acetal (A) requires heat/time to hydrolyze before reacting.
HPLC Retention
-
Column: C18 Reverse Phase.
-
Trend: The acetal (A) is generally more hydrophobic (longer retention time) than the deprotected polar ketone/lactol mixture (B/C).
Experimental Protocol: Controlled Deprotection & Monitoring
Materials
-
Substrate: [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
-
Acid Source: 2N HCl or p-Toluenesulfonic acid (pTsOH)
-
Solvent: THF/Water (4:1) or Acetone/Water
Step-by-Step Workflow
-
Dissolution: Dissolve 1.0 eq of Acetal in THF/Water.
-
Acidification: Add 2.0 eq of 2N HCl. Stir at RT.
-
Monitoring (TLC):
-
Spot reaction mixture vs. starting material.
-
Elute in Hex/EtOAc (2:1).
-
Visualize: UV first. Then dip in Anisaldehyde (general) or DNP (specific).
-
Endpoint: Disappearance of the high-Rf spot (Acetal).
-
-
Workup (Critical for Stability):
-
Neutralize with Sat. NaHCO₃ before extraction. Acidic workups promote polymerization of the lactol.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
-
Analysis:
-
Run ¹H NMR in CDCl₃ immediately.
-
Look for the disappearance of the 3.7–4.1 ppm multiplet (Dioxolane).
-
decision_tree.dot
Figure 2: Analytical workflow for classifying the reaction outcome.
References
-
Paulson, D. R., et al. (1973).[2] "The ethylene ketal protecting group in organic synthesis."[2] Journal of Chemical Education. (Discusses general stability and hydrolysis of ethylene ketals).
-
Coufal, R., et al. (2013). "Hemiacetal-Based Dynamic Systems: A New Mechanistic Insight." Royal Society of Chemistry. Link (Establishes the equilibrium constants for 2-acylbenzyl alcohol systems).
-
Loudon, G. M. "Organic Chemistry." Section: Acetals and Hemiacetals.[3][4][5] (Standard reference for mechanism of cyclic hemiacetal formation).
-
Reich, H. J. "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison. (Reference for standard chemical shifts of acetals vs ketones). Link
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
Introduction: Beyond the Formula
In the landscape of pharmaceutical development and synthetic chemistry, the molecule [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol represents a class of highly functionalized intermediates. Its precise elemental composition is a critical quality attribute, serving as the first line of verification for its identity and purity. While seemingly fundamental, elemental analysis is a cornerstone of the analytical validation process, providing a quantitative measure of a compound's elemental makeup by mass.
This guide moves beyond a simple recitation of methods. It provides a comparative framework for researchers, scientists, and drug development professionals on how to establish and verify the elemental standards for this specific compound. We will explore the gold-standard technique, combustion analysis, in depth, and contextualize its results by comparing them with data from orthogonal analytical methods. The objective, as outlined in international regulatory guidelines like ICH Q2(R1), is to demonstrate that an analytical procedure is unequivocally "suitable for its intended purpose"[1]. This guide will demonstrate how a multi-faceted analytical approach provides an unassailable, self-validating system for compound characterization.
The Primary Standard: Theoretical Elemental Composition
Before any instrument is calibrated or a sample weighed, the absolute standard is defined by theoretical calculation. This value is the benchmark against which all experimental results are measured.
Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.22 g/mol
The theoretical elemental composition is calculated as follows:
-
% Carbon (C): (11 * 12.011) / 194.22 * 100 = 68.03%
-
% Hydrogen (H): (14 * 1.008) / 194.22 * 100 = 7.27%
-
% Oxygen (O): (3 * 15.999) / 194.22 * 100 = 24.70%
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 68.03 |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.27 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 24.70 |
| Total | 194.220 | 100.00 |
This theoretical composition is the immutable standard for a 100% pure sample of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
Primary Method: Combustion Analysis for C, H, and O
The most common and reliable method for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound is combustion analysis.[2][3][4] Oxygen is typically determined by pyrolysis in a separate analysis. Modern elemental analyzers are automated instruments that provide rapid and precise results.[4][5]
Principle of Combustion Analysis
The methodology is elegant in its simplicity. A small, precisely weighed sample is combusted in a furnace at high temperatures (often approaching 1000°C) in a pure oxygen environment. This process quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). The resulting gases are passed through a series of separation columns and detectors (such as thermal conductivity or non-dispersive infrared sensors), which measure the amount of each gas.[5] The instrument's software then back-calculates the mass percentage of each element in the original sample.
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of the final data is built upon a rigorously controlled experimental procedure.
1. Instrument Calibration & System Suitability:
-
Causality: Before analyzing any unknown, the instrument's accuracy and linearity must be verified. This is achieved using a certified, high-purity organic standard. Acetanilide (C₈H₉NO) is a widely used standard due to its high stability and precisely known composition (C=71.09%, H=6.71%, N=10.36%).[6][7][8]
-
Procedure:
-
Analyze multiple, precisely weighed samples of the acetanilide standard.
-
The instrument creates a calibration curve and response factors.
-
The results for the standard must fall within tight specifications (e.g., ±0.3% of the known values) to prove the system is suitable for analysis. This step ensures traceability to a known reference material.[9]
-
2. Sample Preparation:
-
Causality: The sample must be homogenous and free of contaminants that would bias the result, particularly residual solvents and water.
-
Procedure:
-
Dry the [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol sample under a high vacuum for several hours to remove any residual moisture or solvents.
-
Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a clean tin or silver capsule. The exact weight is recorded.
-
The capsule is then crimped to ensure no sample is lost.
-
3. CHN Analysis Workflow:
-
Causality: The automated workflow ensures complete combustion and accurate detection.
-
Procedure:
-
The sealed capsule is placed into the instrument's autosampler.
-
The autosampler drops the capsule into the high-temperature combustion furnace, which is continuously flushed with pure oxygen.
-
The sample undergoes "flash combustion," converting it to CO₂, H₂O, and other elemental gases.[2]
-
The product gases are swept by a helium carrier gas through scrubbers to remove interfering elements (e.g., halogens, sulfur, if present) and then through separation columns.
-
The separated gases pass through the detector, and the instrument software calculates the final C and H percentages based on the recorded sample weight.
-
4. Oxygen Analysis (Pyrolysis):
-
Causality: Oxygen is determined separately by pyrolysis, not combustion, to avoid interference from the large excess of oxygen used in CHN analysis.
-
Procedure:
-
A separately weighed sample is dropped into a pyrolysis reactor (~1100°C) filled with an inert gas (e.g., helium).
-
The sample pyrolyzes, and the resulting gases are passed over a carbon catalyst, which quantitatively converts all oxygen into carbon monoxide (CO).
-
The amount of CO is measured by a detector, and the instrument calculates the percentage of oxygen.
-
Acceptance Criteria and Data Interpretation
For a synthesized compound to be considered pure, the experimental results from elemental analysis must closely match the theoretical values.
-
Industry Standard: The generally accepted criterion for purity is that the experimental mass percentages for each element must be within ±0.4% (absolute) of the theoretical values.
Table 2: Comparison of Theoretical vs. Expected Experimental Data
| Element | Theoretical Mass % | Acceptance Range (%) | Typical Experimental Result (for a >99.5% pure sample) |
| Carbon (C) | 68.03 | 67.63 - 68.43 | 68.15 |
| Hydrogen (H) | 7.27 | 6.87 - 7.67 | 7.31 |
| Oxygen (O) | 24.70 | 24.30 - 25.10 | 24.54 |
A result of C: 68.15%, H: 7.31%, O: 24.54% would strongly support the assigned structure and indicate a high degree of purity.
Comparison Guide: Orthogonal Methods for Complete Characterization
Elemental analysis confirms what elements are present and in what ratio, but it does not confirm their connectivity or reveal the presence of isomeric impurities. To build a complete, trustworthy profile of the compound, we must use orthogonal techniques that measure different physical and chemical properties.
Integrated Analytical Workflow
The following diagram illustrates how these techniques work in concert to provide a comprehensive characterization, forming a self-validating system.
Caption: Integrated workflow for compound characterization.
Comparative Data Table
| Analytical Technique | Question Answered | Expected Result for [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol | Comparison & Synergy |
| Elemental Analysis (EA) | What is the mass percent of C, H, & O? Is the empirical formula correct? | C: 68.03 ± 0.4%H: 7.27 ± 0.4%O: 24.70 ± 0.4% | Provides fundamental, quantitative proof of elemental composition. It is insensitive to isomeric impurities but highly sensitive to impurities with different elemental compositions (e.g., residual solvents, inorganic salts). |
| ¹H NMR Spectroscopy | How are the atoms connected? Is the chemical structure correct? | Aromatic: ~7.2-7.4 ppm (multiplet, 4H)CH₂OH: ~4.6 ppm (singlet, 2H)Dioxolane CH₂: ~3.9-4.1 ppm (multiplet, 4H)Methyl CH₃: ~1.6 ppm (singlet, 3H) | Provides definitive structural confirmation. The integration of proton signals should be consistent with the 14 hydrogens confirmed by EA. Can detect and identify structurally similar impurities. |
| Mass Spectrometry (MS) | What is the molecular weight of the compound? | [M+H]⁺: 195.10[M+Na]⁺: 217.08 | Confirms the molecular weight calculated from the molecular formula (C₁₁H₁₄O₃). This result validates the formula used for the theoretical EA calculation. |
| HPLC with UV/DAD | How pure is the sample? What is the impurity profile? | A single major peak (>99.5% by area) at a specific retention time. UV spectrum should be consistent across the peak. | Provides an orthogonal measure of purity. While EA might show correct composition, HPLC can separate and quantify impurities that have the same elemental composition (isomers) or are present at levels too low to significantly affect the EA result. |
Conclusion
Establishing the analytical standards for a pharmaceutical intermediate like [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol is not a matter of a single measurement but of building a robust, self-validating dossier of evidence. The theoretical elemental composition serves as the primary, absolute standard. Combustion analysis provides the first and most direct experimental verification of this standard, with clear, internationally recognized acceptance criteria.
However, for comprehensive quality assurance in a research and drug development setting, this data must be corroborated by orthogonal methods. NMR confirms the structure, Mass Spectrometry confirms the molecular weight, and HPLC confirms the purity profile. When the results from all these techniques are in agreement, they provide an unassailable confirmation of the compound's identity, strength, and purity, meeting the rigorous demands of scientific integrity and regulatory scrutiny.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
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Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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EPA. (2-Phenyl-2-propyl-1,3-dioxolan-4-yl)methanol Properties. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol
As a Senior Application Scientist, I recognize that meticulous chemical handling extends beyond the benchtop. The responsible disposal of laboratory waste is a critical component of ensuring a safe research environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol, tailored for researchers, scientists, and drug development professionals. Our objective is to empower you with not only the necessary protocols but also the scientific rationale behind them.
Foundational Knowledge: Hazard Assessment and Precautionary Measures
Inferred Hazard Profile:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Environmental Hazard: May be toxic to aquatic life.[2] Discharge into the environment must be avoided.[2][3]
-
Reactivity: While generally stable, it may be incompatible with strong oxidizing agents and strong acids.[1][4]
Essential Personal Protective Equipment (PPE):
| PPE Category | Recommended Specification | Justification |
| Eye Protection | Chemical safety goggles or glasses with side shields | Protects against accidental splashes of the chemical or solvents. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | Prevents skin contact and absorption. |
| Body Protection | Standard laboratory coat | Shields skin and personal clothing from contamination. |
The Disposal Workflow: From Bench to Final Disposition
The following workflow outlines the critical stages for the safe and compliant disposal of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol.
Caption: A logical workflow for the disposal of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol waste.
Step 1: Immediate Segregation and Containerization
Proper segregation at the point of generation is mandatory to prevent dangerous chemical reactions.[5][6]
-
Isolate Waste Streams: Do not mix waste containing [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol with other chemical waste, particularly strong acids or bases.[7]
-
Solid vs. Liquid Waste:
-
Solid Waste: Contaminated items such as gloves, paper towels, and silica gel should be placed in a designated, clearly labeled solid waste container.[5]
-
Liquid Waste: Unused compound, solutions, and solvent rinses should be collected in a chemically compatible container, such as a glass or polyethylene bottle.[5][8] Ensure the container has a secure, leak-proof cap.[5]
-
Step 2: Meticulous Labeling
Accurate and detailed labeling is a regulatory requirement and crucial for the safety of all personnel.[5][6][9]
Your hazardous waste label must include:
-
The full chemical name: "[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol". Avoid abbreviations or chemical formulas.[5][7]
-
An accurate list of all contents, including solvents, and their approximate percentages.[7]
-
The date of initial waste accumulation.[8]
-
The name of the principal investigator and the laboratory location.[8]
Step 3: Secure Temporary Storage
Designated Satellite Accumulation Areas (SAAs) are mandated for the safe, temporary storage of hazardous waste within the laboratory.[7][10]
-
Location: The SAA should be near the point of waste generation and under the control of laboratory staff.[7]
-
Container Integrity: Keep waste containers tightly closed except when adding waste.[5][7][10]
-
Segregation in Storage: Store containers of [2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol waste segregated from incompatible materials.[6][7]
Step 4: Final Disposal via Environmental Health & Safety (EHS)
Your institution's Environmental Health & Safety (EHS) department is responsible for the final disposal of all chemical waste.[8]
-
Scheduling Pickup: When your waste container is nearly full, contact your EHS office to arrange for a pickup.[6][7]
-
Documentation: Complete all necessary waste disposal forms accurately.
-
Transfer of Custody: Be prepared to provide information to the EHS personnel upon their arrival.
Emergency Preparedness: Spill Management
In the event of a spill, a swift and appropriate response is critical.
Caption: A decision tree for responding to a chemical spill.
-
For Small, Manageable Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[11]
-
Carefully collect the contaminated material into a designated hazardous waste container.[3][11]
-
Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Notify your supervisor and your institution's EHS emergency contact.
-
Provide them with the chemical name and any other relevant information.
-
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of environmental stewardship that are incumbent upon the scientific community.
References
- JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 2-Methyl-2-ethyl-1,3-dioxolane.
- LookChem. (n.d.). phenyl(2-phenyl-1,3-dioxolan-2-yl)methanol Safety Data Sheets(SDS).
-
Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved from Thermo Fisher Scientific website: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFvck8sMk3Bjqyd1t8A6U-jn8OLP5gKc4nKsGLu3ws5bN1-zVl4HZD2S6QPLpcUIa6ZCA9M2zjmtm42XLHPqIzMkTpso6zeJq_jluieYS6_RUxmav2FkVam2kgC31mxLpMmossQkgeZRRICXSh_vWnvAu0TwxJx-DAIaKWHhKVEUTHQsg3iGapPQcFcvABidjcdKz4_qz04brmf6UtruwkQ1wAtwfLVAI0C9ij3b0urJ2kbPbtu4x3HY5RVR0UDzdba1rTrt1aiGk-XSbTY1uiDlnqZix6XoGRgDQzlxm_aT_Ef5Y=]([Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
